molecular formula C10H15Br B1268071 1-Bromoadamantane CAS No. 7314-85-4

1-Bromoadamantane

Número de catálogo: B1268071
Número CAS: 7314-85-4
Peso molecular: 215.13 g/mol
Clave InChI: VQHPRVYDKRESCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromoadamantane is a useful research compound. Its molecular formula is C10H15Br and its molecular weight is 215.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-bromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHPRVYDKRESCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br
Record name 1-Bromoadamantane
Source Wikipedia
URL https://en.wikipedia.org/wiki/1-Bromoadamantane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880632
Record name 1-bromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 1-Bromoadamantane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19330
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

768-90-1, 7314-85-4
Record name 1-Bromoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromoadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromotricyclo(3.3.1.13,7)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromotricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMOADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-Bromoadamantane from Adamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-bromoadamantane (B121549) from adamantane (B196018). This key intermediate is crucial in the development of various pharmaceuticals and advanced materials due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage. This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

Adamantane, a tricyclic alkane, possesses four equivalent tertiary (bridgehead) carbon atoms that are sterically accessible and electronically activated towards substitution. The selective functionalization of one of these positions to yield this compound is a fundamental transformation in adamantane chemistry. The choice of synthetic method depends on factors such as scale, available reagents, safety considerations, and desired purity. This guide explores several prevalent methods, including direct bromination with molecular bromine, the use of alternative brominating agents, and catalytic approaches.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound can be achieved through several distinct methods. The following tables summarize the key quantitative parameters for the most common and effective approaches, allowing for a direct comparison of their efficiencies and operational conditions.

Table 1: Comparison of Synthetic Methods for this compound
MethodBrominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Direct BrominationMolecular Bromine (Br₂)Neat (no solvent)85 - 1109~93[1]
Halogenated Hydantoin1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 36up to 91[2]
Catalytic HalogenationBromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 1090 - 99[3]
Oxidative BrominationBromine (Br₂) / Hydrogen Peroxide (H₂O₂)Not specified< 300.580 - 95[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the methods outlined above.

Method A: Direct Bromination with Molecular Bromine

This method is a classical and high-yielding approach for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 30 g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[1]

  • Allow the reaction to cool to room temperature and leave it to stand overnight.

  • Distill the excess bromine under reduced pressure.

  • The remaining residue is treated with a saturated solution of sodium hydrogen sulfite to quench any unreacted bromine.

  • The solid product is collected by filtration, washed with water until neutral, and then dried.

  • The crude this compound is purified by recrystallization from methanol to yield a light-yellow crystalline solid.

Method B: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method employs a safer and more environmentally benign brominating agent compared to liquid bromine.

Materials:

  • Adamantane

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Trichloromethane (CHCl₃)

  • Methanol

Procedure:

  • To a 250 mL three-necked flask, add 6.81 g (0.05 mol) of adamantane and 14.30 g (0.05 mol) of DBDMH.

  • Add 125 mL of trichloromethane to the flask and stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux at 65°C and maintain for 30 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is filtered to remove the succinimide (B58015) byproduct.

  • The filtrate is concentrated by rotary evaporation to yield the crude product.

  • The crude product is purified by recrystallization from methanol to afford off-white crystals of this compound.

Reaction Mechanisms and Experimental Workflow

The synthesis of this compound from adamantane can proceed through different mechanistic pathways depending on the reagents and conditions employed. The direct bromination with molecular bromine, especially in the absence of radical initiators, is believed to proceed via an electrophilic substitution mechanism. The stability of the tertiary adamantyl carbocation favors this pathway. In contrast, reactions initiated by light or radical initiators can proceed via a free-radical chain reaction.

Electrophilic Bromination Mechanism

The reaction with molecular bromine is thought to proceed via the formation of a transient adamantyl cation.

electrophilic_bromination Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + Br₂ Br2 Br₂ Bromide_Ion Br⁻ HBr HBr Adamantyl_Cation->HBr - H⁺ Product This compound Adamantyl_Cation->Product + Br⁻

Caption: Proposed electrophilic bromination mechanism of adamantane.

Free-Radical Bromination Mechanism

Under radical conditions, the reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.

free_radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2_init Br₂ Br_rad 2 Br• Br2_init->Br_rad Light or Heat Adamantane_prop Adamantane Adamantyl_rad 1-Adamantyl Radical Adamantane_prop->Adamantyl_rad + Br• Br_rad_prop Br• HBr_prop HBr Product_prop This compound Adamantyl_rad->Product_prop + Br₂ Br2_prop Br₂ Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term + Br• Br_rad_term2 Br• Adamantyl_rad_term1 1-Adamantyl Radical Product_term This compound Adamantyl_rad_term1->Product_term + Br• Br_rad_term3 Br• Adamantyl_rad_term2 1-Adamantyl Radical Dimer Adamantyl Dimer Adamantyl_rad_term2->Dimer + 1-Adamantyl Radical Adamantyl_rad_term3 1-Adamantyl Radical

Caption: General mechanism for the free-radical bromination of adamantane.

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a standardized laboratory workflow.

experimental_workflow Start Reactants (Adamantane, Brominating Agent) Reaction Reaction (Heating, Stirring) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Sublimation) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from adamantane is a well-established process with multiple reliable methods available to the synthetic chemist. The choice between direct bromination with molecular bromine, the use of safer alternatives like DBDMH, or catalytic methods depends on the specific requirements of the research or development project. Direct bromination offers high yields and simplicity, while methods utilizing DBDMH provide a greener and safer alternative. Catalytic methods can offer high efficiency under specific conditions. By understanding the detailed experimental protocols, quantitative data, and underlying mechanisms presented in this guide, researchers can select and optimize the most suitable synthetic route for their needs, facilitating the advancement of drug discovery and materials science.

References

1-Bromoadamantane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromoadamantane (B121549): Chemical Properties and Structure

Introduction

This compound is an organobromine compound derived from adamantane (B196018), a tricyclic alkane with a cage-like structure resembling a diamondoid.[1] Its chemical formula is C₁₀H₁₅Br.[1][2][3] The bromine atom is substituted at one of the four equivalent tertiary carbon atoms (methine positions) of the adamantane core.[1] This compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. It is also used in the study of reaction mechanisms and in materials science. This compound is a colorless or white crystalline solid at room temperature.

Molecular Structure

The structure of this compound is characterized by the rigid and sterically hindered adamantane cage. The adamantane framework is composed of three fused cyclohexane (B81311) rings in the chair conformation. The bromine atom is attached to one of the four bridgehead carbons. This tertiary alkyl halide structure significantly influences its chemical reactivity.

Below is a two-dimensional representation of the this compound structure.

2D Structure of this compound

Chemical Properties

This compound exhibits properties typical of a tertiary alkyl halide, although its cage structure imparts unique reactivity. It is a solid with a relatively high melting point and is insoluble in water but soluble in various organic solvents.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₅Br
Molar Mass 215.13 g/mol
Appearance Colorless solid or white crystalline powder
Melting Point 116-118 °C
Boiling Point 226 °C
Solubility Insoluble in water; soluble in organic solvents
CAS Number 768-90-1
Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR (in CDCl₃)δ 2.37 (br s, 3H), 2.10 (br s, 6H), 1.73 (br s, 6H) ppm
¹³C NMR (in CDCl₃)δ 69.1, 48.9, 35.8, 31.9 ppm
IR Spectrum Major peaks corresponding to C-H and C-Br stretching and bending vibrations.
Mass Spectrum Molecular ion peak (M+) and characteristic fragmentation pattern.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: Direct Bromination with Liquid Bromine

This method involves the direct reaction of adamantane with an excess of liquid bromine.

  • Materials: Adamantane, liquid bromine.

  • Procedure:

    • Add 30g of adamantane to a reaction flask.

    • Carefully add 24 mL of liquid bromine in excess.

    • Heat the reaction mixture at 85 °C for 6 hours.

    • Increase the temperature to 110 °C and continue the reaction for another 3 hours.

    • Allow the mixture to stand overnight.

    • The product can be purified by recrystallization.

Method 2: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

This method is considered a greener alternative as it avoids the use of highly corrosive liquid bromine directly.

  • Materials: Adamantane, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), trichloromethane, methanol (B129727).

  • Procedure:

    • Dissolve adamantane in trichloromethane in a reaction flask.

    • Add DBDMH as the brominating reagent. The molar ratio of adamantane to DBDMH is typically optimized.

    • Heat the reaction mixture at 65-70 °C for 24-36 hours.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization from methanol to yield off-white crystals of this compound.

Typical Reactions of this compound

Hydrolysis to 1-Hydroxyadamantane

This compound undergoes hydrolysis to form the corresponding alcohol, 1-hydroxyadamantane.

  • Materials: this compound, aqueous solvent (e.g., aqueous acetone (B3395972) or aqueous ethanol), base (optional, to neutralize the HBr formed).

  • Procedure:

    • Dissolve this compound in a suitable aqueous organic solvent.

    • Heat the solution under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the organic solvent is removed.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed, dried, and the solvent is evaporated to yield 1-hydroxyadamantane.

The workflow for the synthesis and a key reaction of this compound is illustrated below.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Hydrolysis Reaction adamantane Adamantane reaction_synthesis Bromination Reaction adamantane->reaction_synthesis brominating_agent Brominating Agent (e.g., Br2 or DBDMH) brominating_agent->reaction_synthesis product_1_bromo This compound reaction_synthesis->product_1_bromo start_material This compound product_1_bromo->start_material Used in subsequent reaction reaction_hydrolysis Hydrolysis start_material->reaction_hydrolysis reagent Aqueous Solvent reagent->reaction_hydrolysis product_alcohol 1-Hydroxyadamantane reaction_hydrolysis->product_alcohol

Synthesis and a key reaction of this compound.

Applications in Research and Development

This compound is a versatile reagent in organic chemistry and drug development. Some of its key applications include:

  • Pharmaceutical Synthesis: The adamantane cage is a lipophilic moiety that can enhance the pharmacological properties of drug candidates. This compound is a common starting material for introducing the adamantyl group into bioactive molecules.

  • Carbocation Studies: Due to the stability of the 1-adamantyl cation, this compound is often used as a model substrate in the study of Sₙ1 reaction mechanisms and carbocation chemistry.

  • Materials Science: It has been used in the synthesis of novel organic-inorganic composite thin-film dielectrics.

  • Complex Formation: this compound is known to form inclusion complexes with cyclodextrins.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and is very toxic to aquatic organisms. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be handled in a well-ventilated area, preferably in a fume hood. It is also reported to be moisture-sensitive. Avoid contact with oxidizing agents.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 1-Bromoadamantane, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties and details the standard experimental protocols for their determination.

Physical and Chemical Properties of this compound

This compound is a brominated derivative of adamantane, a tricyclic hydrocarbon. Its rigid, cage-like structure imparts unique physical and chemical characteristics. It is a white to off-white crystalline solid at room temperature and is generally insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Physical and Chemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅Br[1]
Molecular Weight 215.13 g/mol
CAS Number 768-90-1
Appearance White to cream/yellow crystalline powder or chunks.
Melting Point 115.0-121.0 °C
116-118 °C (lit.)
117 °C
116-120 °C
Boiling Point 226 °C
248.79 °C (rough estimate)
Solubility Insoluble in water; Soluble in organic solvents.

Experimental Protocols for Physical Property Determination

The determination of a compound's melting and boiling points are fundamental techniques for its identification and the assessment of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples will melt at lower temperatures and over a broader range.

Melting Point Determination

The most common laboratory technique for determining the melting point of a solid organic compound is the capillary method.

1. Capillary Tube Method using a Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

  • Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

  • Measurement:

    • A rapid heating ramp (e.g., 10-20°C per minute) can be used for an initial, approximate determination of the melting point.

    • For an accurate measurement, a second sample is heated rapidly to a temperature about 5-10°C below the approximate melting point.

    • The heating rate is then reduced to a slow ramp (e.g., 1-2°C per minute) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.

2. Differential Scanning Calorimetry (DSC):

DSC is another method used for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The sample is heated at a controlled rate, and the temperature at which an endothermic peak occurs, corresponding to the phase transition from solid to liquid, is recorded as the melting point.

Boiling Point Determination

For liquids, distillation and micro-boiling point methods are standard procedures.

1. Simple Distillation:

If a sufficient quantity of the liquid is available, a simple distillation is an effective method.

  • Apparatus Setup: The liquid is placed in a distillation flask with a stir bar or boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

  • Measurement: The flask is heated, and as the liquid boils, its vapor rises and surrounds the thermometer bulb. The vapor then enters the condenser, where it cools and liquefies. The temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer during the collection of the distillate, is the boiling point.

2. Micro-Boiling Point Method:

This method is suitable when only a small amount of the liquid is available.

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid. The assembly is attached to a thermometer and heated in a Thiele tube or a heating block.

  • Measurement:

    • As the sample is heated, the air trapped in the capillary tube expands and escapes, seen as a slow stream of bubbles.

    • When the temperature reaches the boiling point of the liquid, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Heating is then discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn up into the capillary tube, the temperature is recorded. This is the boiling point.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like this compound, where physical property determination is a critical step for purity assessment.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Characterization start Reactants synthesis Chemical Reaction start->synthesis workup Quenching & Extraction synthesis->workup purification Recrystallization / Sublimation workup->purification drying Drying purification->drying mp_bp Melting/Boiling Point Determination drying->mp_bp spectroscopy Spectroscopic Analysis (NMR, IR) drying->spectroscopy purity_check Purity Assessment mp_bp->purity_check spectroscopy->purity_check purity_check->purification Repurify final_product Pure this compound purity_check->final_product Meets Criteria

Caption: Workflow for Synthesis and Purity Verification.

References

Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromoadamantane (B121549) in various organic solvents. This compound, a halogenated derivative of adamantane (B196018), is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document consolidates available qualitative and quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to a notable lack of extensive quantitative solubility data in publicly accessible literature, this guide also provides expected solubility trends based on the physicochemical properties of this compound and the general behavior of adamantane derivatives.

Introduction

Adamantane and its derivatives are characterized by a rigid, cage-like hydrocarbon structure, rendering them highly lipophilic. The introduction of a bromine atom at one of the tertiary bridgehead positions to form this compound increases its molecular weight and polarity compared to the parent adamantane molecule. These structural features govern its solubility in different solvent systems. Generally, this compound is soluble in a range of organic solvents and is insoluble in water.[1][2][3] This guide aims to provide a detailed resource for professionals working with this compound, summarizing its solubility profile and providing methodologies for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅Br[1]
Molecular Weight 215.13 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 116-118 °C
Boiling Point ~226 °C
Water Solubility Insoluble

Solubility Data

Quantitative and Qualitative Solubility Data

Table 2 presents the available solubility data for this compound in specific organic solvents. It is important to note the scarcity of precise quantitative values.

Table 2: Solubility of this compound in Selected Organic Solvents

SolventCAS NumberTypeSolubilityTemperature (°C)Reference(s)
Chloroform67-66-3HalogenatedSparingly solubleNot Specified
Diethyl Ether60-29-7EtherSolubleNot Specified
Benzene71-43-2AromaticSolubleNot Specified
Methanol67-56-1Protic PolarSlightly solubleNot Specified
Ethanol64-17-5Protic PolarSolubleNot Specified
Ethyl Acetate141-78-6EsterSlightly solubleNot Specified
Dimethyl Sulfoxide (DMSO)67-68-5Aprotic Polar66.67 mg/mLNot Specified
Expected Solubility Profile

Based on the principle of "like dissolves like" and the known behavior of adamantane derivatives, an expected solubility profile for this compound in various classes of organic solvents is provided in Table 3. These are general guidelines and should be confirmed by experimental determination for specific applications.

Table 3: Expected Solubility of this compound in Different Solvent Classes

Solvent ClassExamplesExpected SolubilityRationale
Non-polar, Aprotic Hexane, Cyclohexane, TolueneHighThe non-polar adamantane core allows for favorable van der Waals interactions with non-polar solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents can dissolve a wide range of organic compounds, including those with some polarity.
Polar, Aprotic Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF)Low to ModerateWhile some dipole-dipole interactions are possible, the high lipophilicity of the molecule may limit its solubility in these more polar solvents.
Polar, Protic Methanol, Ethanol, IsopropanolLow to ModerateThe potential for hydrogen bonding with the bromine atom is weak, and the large non-polar adamantane moiety hinders solubility in highly polar, protic solvents.
Aqueous WaterInsolubleThe hydrophobic nature of the adamantane cage dominates, leading to insolubility in water.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility values, the following experimental protocols provide robust frameworks for accurate determination.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution is saturated.

  • Equilibration: Place the vials in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended. The equilibration time will depend on the solvent and the compound but is typically in the range of 24-72 hours.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature) to prevent precipitation or dissolution during sampling. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.

  • Quantification: Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Dynamic Laser Monitoring Method

This is a more automated approach that measures the temperature at which a solution of known composition becomes clear upon heating (dissolution) and turbid upon cooling (crystallization).

Methodology:

  • System Setup: A jacketed glass vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system. The laser beam is passed through the solution, and its intensity is detected by a photodiode.

  • Sample Preparation: A precisely weighed amount of this compound is added to a known mass of the solvent in the vessel.

  • Heating and Cooling Cycle: The solution is heated at a constant rate (e.g., 0.1-0.5 °C/min) while being stirred continuously. The intensity of the transmitted laser light is monitored.

  • Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature.

  • Crystallization Point Determination: The solution is then cooled at the same constant rate. The temperature at which the first crystals appear, causing a sharp decrease in light transmission, is recorded as the crystallization (or saturation) temperature.

  • Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 Place in shaker sampl1 Cease agitation and allow solid to sediment equil1->sampl1 After equilibration sampl2 Withdraw a known volume of supernatant sampl1->sampl2 sampl3 Filter the supernatant sampl2->sampl3 anal1 Evaporate the solvent sampl3->anal1 anal2 Weigh the dried residue anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Experimental workflow for determining the solubility of this compound via the isothermal saturation method.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While qualitative data indicates its solubility in a range of non-polar and moderately polar organic solvents, there is a significant gap in the availability of precise, quantitative solubility data. The provided experimental protocols for the isothermal saturation and dynamic laser monitoring methods offer robust approaches for researchers to determine the solubility of this compound in their specific solvent systems of interest. The generation of such quantitative data will be invaluable for the broader scientific community, facilitating the continued development of novel pharmaceuticals and materials based on the adamantane scaffold.

References

Spectroscopic data of 1-Bromoadamantane NMR IR MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromoadamantane (B121549)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.37s6HCH ₂ (adjacent to C-Br)
2.10s3HCH (bridgehead)
1.73s6HCH

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
69.1C -Br
48.2C H₂ (adjacent to C-Br)
35.8C H (bridgehead)
31.9C H₂

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920StrongC-H stretch (alkane)
2850StrongC-H stretch (alkane)
1450MediumC-H bend (alkane)
680StrongC-Br stretch

Table 4: Mass Spectrometry (MS) Data for this compound

m/z RatioRelative Intensity (%)Assignment
21650[M+2]⁺ (presence of ⁸¹Br isotope)
21450[M]⁺ (presence of ⁷⁹Br isotope)
135100[M-Br]⁺ (loss of Bromine radical)
9330[C₇H₉]⁺
7925[C₆H₇]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.

  • Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay to allow for full recovery of the magnetization between pulses.

  • Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in a heated inlet system.

  • Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (molecular ion, M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass_Spectrometry_Fragmentation M This compound (C₁₀H₁₅Br) m/z = 214/216 Br_loss - Br• M->Br_loss F1 Adamantyl Cation (C₁₀H₁₅)⁺ m/z = 135 Frag_loss1 - C₃H₆ F1->Frag_loss1 F2 [C₇H₉]⁺ m/z = 93 Frag_loss2 - CH₂ F2->Frag_loss2 F3 [C₆H₇]⁺ m/z = 79 Br_loss->F1 Frag_loss1->F2 Frag_loss2->F3

Caption: Fragmentation of this compound in MS.

References

In-Depth Technical Guide: Stability and Storage of 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromoadamantane (B121549), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and suitability for research and development applications. This document outlines its chemical stability, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture, light, and air, which can influence its stability over time.[1][2][3][4] It is generally considered stable under normal temperatures and pressures.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₅Br
Molecular Weight215.13 g/mol
Melting Point116-120 °C
Boiling Point226 °C
AppearanceWhite to off-white crystalline powder
SolubilityInsoluble in water, soluble in organic solvents

Stability and Degradation

While stable under recommended storage conditions, this compound can degrade under certain environmental stresses. The primary degradation pathway is hydrolysis, which is facilitated by the presence of moisture.

Degradation Pathways

The most well-documented degradation reaction for this compound is solvolysis, particularly hydrolysis, which results in the formation of 1-hydroxyadamantane (also known as 1-adamantanol). This reaction is typical for tertiary alkyl halides.

A logical representation of the primary degradation pathway is illustrated below:

This compound This compound 1-Adamantyl Cation 1-Adamantyl Cation This compound->1-Adamantyl Cation Solvolysis (e.g., H₂O) 1-Hydroxyadamantane 1-Hydroxyadamantane 1-Adamantyl Cation->1-Hydroxyadamantane + H₂O - H⁺ cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis by Stability-Indicating Method Analysis by Stability-Indicating Method Acid Hydrolysis->Analysis by Stability-Indicating Method Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis by Stability-Indicating Method Oxidation Oxidation Oxidation->Analysis by Stability-Indicating Method Thermal Thermal Thermal->Analysis by Stability-Indicating Method Photolytic Photolytic Photolytic->Analysis by Stability-Indicating Method This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photolytic Identification of Degradation Products Identification of Degradation Products Analysis by Stability-Indicating Method->Identification of Degradation Products Method Validation Method Validation Identification of Degradation Products->Method Validation node_rect node_rect Start Start Thermal_Stability Is the analyte thermally stable? Start->Thermal_Stability GC_Method Develop GC Method Thermal_Stability->GC_Method Yes HPLC_Method Develop HPLC Method Thermal_Stability->HPLC_Method No Validate_Method Validate Method (ICH Guidelines) GC_Method->Validate_Method HPLC_Method->Validate_Method

References

Methodological & Application

1-Bromoadamantane: A Versatile Precursor in the Synthesis of Adamantane-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromoadamantane (B121549), a bromine-substituted derivative of adamantane (B196018), serves as a crucial starting material in the synthesis of a variety of pharmaceuticals.[1] Its rigid, three-dimensional structure is a key pharmacophore that imparts unique properties to drug molecules, including enhanced lipophilicity, metabolic stability, and specific receptor binding characteristics.[2] This document provides detailed application notes and experimental protocols for the synthesis of prominent drugs utilizing this compound and its derivatives as precursors. The drugs covered include the antiviral agents Amantadine (B194251) and Rimantadine, and the Alzheimer's disease therapeutic, Memantine (B1676192).

Amantadine Synthesis via this compound

Amantadine is an antiviral medication used to treat and prevent influenza A virus infections and to manage symptoms of Parkinson's disease.[3] Several synthetic routes starting from this compound have been developed, with variations in reagents, reaction conditions, and overall yields.

Synthetic Pathways and Quantitative Data

The synthesis of Amantadine from this compound can be achieved through direct amination or via a two-step process involving the formation of an N-(1-adamantyl) amide intermediate followed by hydrolysis. The Ritter reaction is a commonly employed method for the formation of the amide intermediate.

Table 1: Comparison of Synthetic Protocols for Amantadine Hydrochloride from this compound

MethodAminating Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct AminationUrea (B33335)Diphenyl ether175181
One-pot with PTCUrea, TBAIMethanol65296.08
Two-step (Formamide)Formamide, H₂SO₄ then HClFormamide, Water85 then reflux5.5 then 188 (overall)
Two-step (Acetamide)Acetylamide, H₂SO₄ then NaOH, HClNot specified125 then 125-1303.5 then 7.574 (overall)
Experimental Protocols

Protocol 1: One-Pot Synthesis of Amantadine Hydrochloride from this compound with Urea and a Phase Transfer Catalyst (PTC)

This protocol describes a high-yield, one-pot synthesis of amantadine hydrochloride using urea in the presence of a phase transfer catalyst.

Materials:

  • This compound

  • Urea

  • Tetrabutylammonium iodide (TBAI)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound, urea, and a catalytic amount of TBAI in methanol.

  • Heat the reaction mixture to 65°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Perform an in-situ salt formation by adding hydrochloric acid to precipitate amantadine hydrochloride.

  • Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.

Visualization of Synthetic Pathway

Amantadine_Synthesis This compound This compound Amantadine Amantadine This compound->Amantadine Urea, TBAI, MeOH 65°C, 2h Amantadine HCl Amantadine HCl Amantadine->Amantadine HCl HCl

Caption: Synthesis of Amantadine HCl from this compound.

Memantine Synthesis from 1-Bromo-3,5-dimethyladamantane (B142378)

Memantine is a non-competitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. The synthesis of Memantine typically starts from 1,3-dimethyladamantane, which is first brominated to 1-bromo-3,5-dimethyladamantane.

Synthetic Pathways and Quantitative Data

Similar to Amantadine, Memantine can be synthesized from its brominated adamantane precursor via direct amination or a multi-step process involving an amide intermediate.

Table 2: Comparison of Synthetic Protocols for Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane

MethodAminating Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct AminationUreaDiphenyl ether170 (step 1), 100 (step 2)4 (step 1), 2 (step 2)75.81
One-pot SynthesisAcetamideToluene (B28343)130-1403-5Not specified
Direct AminationThioureaPropylene glycol160 (step 1), 80 (step 2)5.5 (total)82.44
Experimental Protocols

Protocol 2: Synthesis of Memantine Hydrochloride by Direct Amination with Urea

This protocol details the synthesis of memantine hydrochloride from 1-bromo-3,5-dimethyladamantane using urea in diphenyl ether.

Materials:

Procedure:

  • In a round-bottom flask, add 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether. The molar ratio of 1-bromo-3,5-dimethyladamantane to urea to diphenyl ether should be 1:3:2.5.

  • Heat the mixture to 170°C for 4 hours.

  • Cool the reaction mixture to 100°C and maintain for 2 hours.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution.

  • Extract the memantine base with toluene and wash the organic layer with water.

  • Convert the memantine base to its hydrochloride salt by adding 18% aqueous hydrochloric acid.

  • Recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure memantine hydrochloride.

Visualization of Synthetic Pathway

Memantine_Synthesis 1-Bromo-3,5-dimethyladamantane 1-Bromo-3,5-dimethyladamantane Memantine Base Memantine Base 1-Bromo-3,5-dimethyladamantane->Memantine Base Urea, Diphenyl ether 170°C, 4h then 100°C, 2h Memantine HCl Memantine HCl Memantine Base->Memantine HCl aq. HCl (18%)

Caption: Synthesis of Memantine HCl from 1-Bromo-3,5-dimethyladamantane.

Rimantadine Synthesis from this compound

Rimantadine is another antiviral drug, structurally related to amantadine, used for the prophylaxis and treatment of influenza A virus infections. Its synthesis from this compound involves the introduction of an α-aminoethyl group at the 1-position of the adamantane cage.

Synthetic Pathways and Quantitative Data

The synthesis of Rimantadine from this compound is a multi-step process. A common route involves the conversion of this compound to adamantanecarboxylic acid, followed by a series of reactions to form the final product.

Table 3: Synthetic Protocol for Rimantadine from this compound

StepReactionReagentsYield (%)Reference
1Grignard Reaction & CarboxylationMg, Anhydrous ether, CO₂Not specified
2Acyl Chloride FormationThionyl chlorideNot specified
3Ketone Formation(CH₃)₂CdCuNot specified
4Reductive AminationSodium borohydride, HCl, Ammonia (B1221849) water94
Experimental Protocols

Protocol 3: Multi-step Synthesis of Rimantadine

This protocol outlines the key steps for the synthesis of Rimantadine starting from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous ether

  • Dry ice (solid CO₂)

  • Thionyl chloride

  • Dimethylcadmium-copper reagent ((CH₃)₂CdCu)

  • Sodium borohydride

  • Hydrochloric acid

  • Ammonia water

  • Ethanol

  • Ethyl acetate

Procedure:

  • Preparation of Adamantanecarboxylic Acid: React this compound with magnesium in anhydrous ether to form the Grignard reagent. Pour the Grignard reagent over crushed dry ice and then acidify to obtain adamantanecarboxylic acid.

  • Preparation of Adamantanecarbonyl Chloride: React adamantanecarboxylic acid with thionyl chloride to yield adamantanecarbonyl chloride.

  • Preparation of Adamantane Methyl Ketone: React adamantanecarbonyl chloride with a dimethylcadmium-copper reagent to form adamantane methyl ketone.

  • Formation of Rimantadine: Reduce the adamantane methyl ketone using sodium borohydride, followed by reaction with hydrochloric acid and then ammonia water to yield rimantadine. Dissolve the resulting solid in ethanol, add ammonia water at 0°C, and then heat to 40°C. Extract the product with ethyl acetate and remove the solvent to obtain crystalline rimantadine.

Visualization of Synthetic Pathway

Rimantadine_Synthesis cluster_0 Multi-step Synthesis This compound This compound Adamantanecarboxylic Acid Adamantanecarboxylic Acid This compound->Adamantanecarboxylic Acid 1. Mg, ether 2. CO2, H+ Adamantanecarbonyl Chloride Adamantanecarbonyl Chloride Adamantanecarboxylic Acid->Adamantanecarbonyl Chloride SOCl2 Adamantane Methyl Ketone Adamantane Methyl Ketone Adamantanecarbonyl Chloride->Adamantane Methyl Ketone (CH3)2CdCu Rimantadine Rimantadine Adamantane Methyl Ketone->Rimantadine 1. NaBH4, HCl 2. NH4OH

Caption: Multi-step Synthesis of Rimantadine from this compound.

This compound and its derivatives are indispensable precursors in the synthesis of several clinically important drugs. The methodologies presented herein highlight the versatility of the adamantane scaffold in medicinal chemistry. The provided protocols offer a foundation for researchers to develop and optimize synthetic routes for these and other adamantane-based therapeutic agents. The choice of a particular synthetic route will depend on factors such as desired yield, purity, cost of reagents, and scalability for industrial production. Further research into more efficient and environmentally friendly synthetic methods continues to be an active area of investigation.

References

Application Notes and Protocols: The Role of 1-Bromoadamantane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoadamantane (B121549) serves as a pivotal building block in medicinal chemistry, primarily owing to the unique physicochemical properties of the adamantane (B196018) cage it bestows upon target molecules. This rigid, lipophilic, and three-dimensional carbocyclic structure has been successfully incorporated into numerous therapeutic agents to enhance their efficacy, pharmacokinetic profiles, and metabolic stability. The adamantane moiety can improve drug-target interactions, facilitate passage through biological membranes, and protect adjacent functional groups from metabolic degradation.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of key pharmaceuticals.

Key Applications of this compound

This compound is a crucial starting material for the synthesis of several commercially successful drugs, most notably in the areas of antiviral and neuroprotective therapies.

  • Antiviral Agents: The adamantane scaffold is a cornerstone in the development of influenza A inhibitors. Amantadine and its α-methyl derivative, Rimantadine, function by blocking the M2 proton channel of the virus, a critical step in the viral replication cycle.[3][4]

  • Neuroprotective Agents: Memantine (B1676192), a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] It is used in the treatment of moderate-to-severe Alzheimer's disease to protect neurons from excitotoxicity.

Quantitative Data Summary

The incorporation of the adamantane moiety significantly influences the biological activity and pharmacokinetic properties of drug molecules. The following tables summarize key quantitative data for prominent drugs synthesized from this compound and its derivatives.

Table 1: Biological Activity of Adamantane Derivatives

CompoundTargetAssayIC₅₀ (µM)Reference
AmantadineInfluenza A/H3N2 M2 ChannelPlaque Reduction Assay10-20
RimantadineInfluenza A/H3N2 M2 ChannelPlaque Reduction Assay0.1
MemantineNMDA ReceptorElectrophysiology1-5
Memantine-Galantamine Hybrid (8)NMDA ReceptorIn vitro neuroprotection0.00028
4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide (4a)Candida albicansMICNot Specified
4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7a)Gram-positive & Gram-negative bacteriaMIC0.5-32 µg/mL

Table 2: Comparative ADMET Properties of Adamantane-Containing Drugs

CompoundMolecular Weight ( g/mol )logPOral Bioavailability (%)Primary Metabolism
Amantadine151.25~3.3~86%Not extensively metabolized
Memantine179.303.36~100%Minimal, forms polar metabolites
Rimantadine179.303.6Well absorbedExtensively hydroxylated

Data compiled from various sources.

Experimental Protocols

Detailed methodologies for the synthesis of key drugs starting from this compound are provided below.

Protocol 1: Synthesis of Amantadine Hydrochloride from this compound

This protocol describes a two-step, one-pot synthesis of Amantadine Hydrochloride.

Step 1: Formation of N-(1-adamantyl)formamide

  • To 122 mL (2.7 mol) of formamide (B127407) at 75 °C, add 66.0 g (0.3 mol) of this compound with stirring.

  • Slowly add 90 mL (1.65 mol) of 96% sulfuric acid dropwise to the mixture.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly pour it into 350 mL of ice-cold water.

  • Stir the resulting suspension at 0–5 °C for 1 hour to precipitate the product.

  • Filter the white solid and wash it with cold water to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • The crude N-(1-adamantyl)formamide from the previous step is transferred to a suitable reaction vessel.

  • Add a solution of 19.46% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and collect the precipitated Amantadine Hydrochloride by filtration.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane (B142378)

This protocol outlines the direct amination of 1-bromo-3,5-dimethyladamantane using urea (B33335).

  • In a reaction vessel, dissolve urea in a suitable solvent such as diphenyl ether.

  • Add 1-bromo-3,5-dimethyladamantane to the urea solution. The molar ratio of 1-bromo-3,5-dimethyladamantane to urea should be optimized, for example, 1:3.

  • Heat the reaction mixture. The reaction is typically carried out in two stages: an initial heating period at a higher temperature (e.g., 170 °C for 4 hours) followed by a period at a lower temperature (e.g., 100 °C for 2 hours).

  • Upon completion of the reaction, cool the mixture and adjust the pH to approximately 12 with a 30% sodium hydroxide (B78521) solution to obtain the memantine base.

  • Extract the memantine base with an organic solvent like toluene (B28343) and wash with water.

  • Treat the organic extract with an 18% aqueous solution of hydrochloric acid to precipitate memantine hydrochloride.

  • Filter the white solid, wash with dichloromethane, and dry under vacuum.

  • Recrystallize the final product from a mixture of ethanol (B145695) and ethyl acetate (B1210297) to yield pure memantine hydrochloride.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane-based drugs are a direct consequence of their interaction with specific biological targets.

Amantadine: Inhibition of the Influenza A M2 Proton Channel

Amantadine and its derivatives act as blockers of the M2 proton channel of the influenza A virus. This channel is a tetrameric transmembrane protein that allows protons to enter the viral core upon endocytosis. The resulting acidification is essential for the uncoating of the viral ribonucleoprotein and its release into the cytoplasm of the host cell. Amantadine binds to the pore of the M2 channel, physically obstructing the passage of protons and thereby inhibiting viral replication.

Amantadine_Mechanism cluster_Virion Influenza A Virion cluster_HostCell Host Cell Endosome Virion Virion Interior Uncoating Viral Uncoating & Replication Virion->Uncoating Leads to M2_Channel M2 Proton Channel (Tetramer) Protons_Virion H+ M2_Channel->Protons_Virion Translocates Endosome Low pH Environment Protons_Endosome H+ Protons_Endosome->M2_Channel Enters Protons_Virion->Virion Acidifies Amantadine Amantadine Amantadine->M2_Channel Blocks Memantine_Mechanism cluster_Synapse Synaptic Cleft cluster_Neuron Postsynaptic Neuron Glutamate Glutamate (Agonist) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Memantine Memantine Memantine->Ca_Channel Blocks Workflow Start Start: this compound or Derivative Synthesis Chemical Synthesis (e.g., Amination, Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

References

The Role of 1-Bromoadamantane in the Development of Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Adamantane (B196018), a unique tricyclic alkane with a rigid, cage-like structure, serves as a valuable scaffold in medicinal chemistry due to its lipophilic nature and favorable pharmacokinetic properties.[1] 1-Bromoadamantane (B121549) is a key starting material in the synthesis of a class of antiviral agents known as adamantane derivatives. The most prominent members of this class, amantadine (B194251) and rimantadine (B1662185), were among the first effective antiviral drugs for the treatment and prophylaxis of influenza A virus infections.[2] While the clinical utility of these first-generation drugs has been limited by the emergence of resistant viral strains, research into novel adamantane derivatives with broader antiviral activity continues to be an active area of drug discovery.[2][3] This document provides an overview of the application of this compound in the synthesis of antiviral agents, detailed experimental protocols, and a summary of their antiviral activity.

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary antiviral mechanism of amantadine and its derivatives against the influenza A virus is the blockade of the M2 proton ion channel. This viral protein is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication. By physically obstructing the M2 channel, adamantane derivatives prevent the influx of protons into the virion, thereby inhibiting viral uncoating and replication. Some newer adamantane analogs have been shown to have alternative mechanisms of action against resistant strains, such as disrupting viral entry or the colocalization of viral proteins required for assembly.

M2_Ion_Channel_Inhibition Adamantane_Derivative 1-Adamantane Derivative M2_Blocked M2_Blocked Adamantane_Derivative->M2_Blocked Binds to and blocks channel Inhibition Inhibition Viral_Uncoating Viral_Uncoating Inhibition->Viral_Uncoating Prevents Influenza_Virus Influenza_Virus M2_Open M2_Open Influenza_Virus->M2_Open Acidification of endosome opens M2 channel M2_Open->Viral_Uncoating Triggers Protons Protons Protons->M2_Open Influx through open channel Viral_Replication Viral_Replication Viral_Uncoating->Viral_Replication M2_Blocked->Inhibition

Synthesis of Adamantane-Based Antiviral Agents

This compound serves as a versatile precursor for the synthesis of various aminoadamantane derivatives. The following sections detail the synthesis of amantadine and rimantadine, the two most well-known antiviral drugs derived from this starting material.

Synthesis of Amantadine Hydrochloride

Several synthetic routes for amantadine hydrochloride from this compound have been reported, with variations in reagents, solvents, and reaction conditions aimed at improving yield, purity, and environmental safety. A common and efficient approach involves the reaction of this compound with a source of nitrogen, followed by hydrolysis and salt formation.

Amantadine_Synthesis Bromoadamantane This compound Intermediate N-(1-adamantyl)formamide Bromoadamantane->Intermediate Reaction Formamide (B127407) Formamide Formamide->Intermediate Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Intermediate Amantadine_HCl Amantadine Hydrochloride Intermediate->Amantadine_HCl Hydrolysis HCl Aqueous HCl HCl->Amantadine_HCl

Quantitative Data for Amantadine Hydrochloride Synthesis

Starting MaterialReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
This compoundFormamide, H₂SO₄-90°C, 4 hours81.599.22 (GC)
This compoundFormamide, H₂SO₄-85°C, 5.5 hours88 (overall)-
This compoundUrea, TBAIMethanol65°C, 2 hours96.08>99 (HPLC)
This compoundUreaDiphenyl ether175°C, 1 hour81-
This compoundAcetylamide, H₂SO₄-125°C, 3.5 hours74 (overall)-

Experimental Protocol: Two-Step Synthesis of Amantadine Hydrochloride from this compound and Formamide

Step 1: Synthesis of N-(1-adamantyl)formamide

  • In a suitable reaction vessel, add formamide (600 mL, 15.0 mol).

  • While stirring, heat the formamide to 85°C.

  • Add this compound (323 g, 1.5 mol) to the heated formamide.

  • Increase the temperature to 90°C.

  • Carefully add concentrated sulfuric acid (18.6 M, 450 mL, 8.35 mol) dropwise to the mixture, maintaining the temperature at 90°C.

  • Continue stirring at 90°C for 4 hours, monitoring the reaction progress by TLC until the this compound is consumed.

  • After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) with stirring.

  • Stir the resulting suspension at 0-5°C for 1 hour to precipitate a white solid.

  • Filter the solid and wash with cold water (3 x 40 mL).

  • Dry the solid by suction filtration to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis and Salt Formation to Yield Amantadine Hydrochloride

  • Hydrolyze the obtained N-(1-adamantyl)formamide using an aqueous solution of KOH in water and propylene (B89431) glycol.

  • After hydrolysis, treat the resulting 1-aminoadamantane with a 5.5 N aqueous solution of HCl (1.40 L).

  • Stir the mixture at 55-60°C for 1 hour, then cool to room temperature.

  • Evaporate the aqueous layer under vacuum to obtain a white solid.

  • Add acetone (B3395972) (200 mL) to the solid and stir at 50°C for 1 hour, followed by stirring at 0-5°C for an additional hour.

  • Filter the colorless precipitate and dry under vacuum to yield amantadine hydrochloride.

Synthesis of Rimantadine

Rimantadine can also be synthesized from this compound through a multi-step process. One reported method involves the formation of adamantanecarboxylic acid, followed by conversion to adamantanoyl chloride, reaction to form adamantanemethyl ketone, and finally, reductive amination to yield rimantadine.

Experimental Protocol: Synthesis of Rimantadine from this compound (Conceptual Outline)

  • Preparation of Adamantanecarboxylic Acid: this compound is reacted with magnesium in anhydrous ether to form a Grignard reagent, which is then carboxylated and acidified to produce adamantanecarboxylic acid.

  • Preparation of Adamantanecarbonyl Chloride: Adamantanecarboxylic acid is reacted with thionyl chloride to yield adamantanecarbonyl chloride.

  • Preparation of Adamantanemethyl Ketone: Adamantanecarbonyl chloride is reacted with a suitable methylating agent, such as dimethylcadmium (B1197958) copper, to form adamantanemethyl ketone.

  • Reductive Amination to Rimantadine: The adamantanemethyl ketone is subjected to reductive amination, for instance, using sodium borohydride (B1222165) followed by reaction with an ammonia (B1221849) source, to produce rimantadine.

Antiviral Activity of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily evaluated through in vitro assays that determine the concentration of the drug required to inhibit viral replication by 50% (IC50). While amantadine and rimantadine are effective against wild-type influenza A strains, their activity is significantly diminished against strains with mutations in the M2 channel, such as the S31N mutant. Research has focused on developing new derivatives with activity against these resistant strains.

Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC50 (µM)Reference
AmantadineInfluenza A/H1N1 (Wild-Type)~0.3
AmantadineInfluenza A/H3N2 (Wild-Type)~0.5
AmantadineInfluenza A/H1N1 (S31N mutant)>100
RimantadineInfluenza A/H1N1 (Wild-Type)~0.2
RimantadineInfluenza A/H3N2 (Wild-Type)~0.4
RimantadineInfluenza A/H1N1 (S31N mutant)>55
(R)- and (S)-enol ester 10A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)7.7
N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamideInfluenza A/H3N21.4 (EC50)

Broader Antiviral Spectrum

While the most well-characterized activity of adamantane derivatives is against influenza A, research has explored their potential efficacy against a range of other viruses. For instance, some adamantane derivatives have been investigated for activity against coronaviruses, including SARS-CoV-2, potentially through mechanisms involving the viral E protein ion channel or by inhibiting host cell proteases. Additionally, certain adamantane-containing compounds have shown inhibitory activity against orthopoxviruses like the vaccinia virus.

Conclusion

This compound is a crucial building block in the synthesis of adamantane-based antiviral agents. The synthetic routes to amantadine and rimantadine are well-established, and ongoing research focuses on developing novel derivatives with improved efficacy against resistant viral strains and a broader spectrum of activity. The unique structural and physicochemical properties of the adamantyl group continue to make it an attractive scaffold in the design of new antiviral drugs.

References

Application Notes and Protocols: Formation of Grignard and Organozinc Reagents from 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantyl moiety is a key structural motif in medicinal chemistry, imparting favorable properties such as lipophilicity, metabolic stability, and rigid conformational control to drug candidates. The introduction of this bulky, three-dimensional scaffold often relies on the nucleophilic character of adamantyl organometallic reagents. However, the formation of the Grignard reagent from 1-bromoadamantane (B121549), a common precursor, is notoriously challenging due to the steric hindrance at the tertiary bridgehead carbon. This document provides detailed application notes and protocols for the synthesis of 1-adamantylmagnesium bromide and the more reactive 1-adamantylzinc bromide, which often serves as a superior alternative for subsequent cross-coupling reactions.

Challenges in Grignard Reagent Formation from this compound

The direct reaction of this compound with magnesium metal to form 1-adamantylmagnesium bromide is often sluggish and can result in low yields. The primary challenges include:

  • Steric Hindrance: The bulky adamantyl group impedes the approach of the alkyl bromide to the magnesium surface, slowing down the rate of insertion.

  • Slow Initiation: The reaction can have a long and unpredictable induction period.

  • Side Reactions: Competing reactions, such as Wurtz coupling, can reduce the yield of the desired Grignard reagent.

To overcome these challenges, several specialized protocols have been developed, including the use of catalysts and the formation of more reactive organozinc reagents.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for different methods of preparing adamantyl organometallic reagents from this compound.

MethodReagentCatalyst/AdditiveSolventReaction TimeTemperatureYield (%)Reference
Anthracene-Catalyzed Grignard1-Adamantylmagnesium bromideAnthracene (B1667546) (2 mol%)THF15 daysRoom Temp.~85[1]
"Static" Grignard Formation1-Adamantylmagnesium bromideNoneEt₂O8-10 hours40°C (reflux)~50[2]
LiCl/ZnCl₂-Mediated Organozinc1-Adamantylzinc bromideLiCl, ZnCl₂THFNot specifiedNot specifiedHigh[3][4]
Direct Organozinc Formation1-Adamantylzinc bromideActivated Zinc (Rieke Zinc)THF2 hoursReflux~92[2]

Experimental Protocols

Protocol 1: Anthracene-Catalyzed Synthesis of 1-Adamantylmagnesium Bromide

This method utilizes a catalytic amount of anthracene to activate the magnesium surface and facilitate the Grignard reagent formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anthracene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (for activation)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, place magnesium turnings (5-fold excess relative to this compound).

  • Dry the magnesium turnings under vacuum while heating.

  • After cooling to room temperature, add anhydrous THF to cover the magnesium.

  • Add a small amount of ethyl bromide (5 mol % relative to this compound) to activate the magnesium surface and stir overnight.

  • Introduce a catalytic amount of anthracene (2 mol % relative to this compound). A green, then blue color should appear on the magnesium surface, indicating activation.

  • Stir the blue mixture for 30 minutes.

  • Slowly add a solution of this compound in anhydrous THF dropwise to the activated magnesium suspension.

  • Stir the reaction mixture at room temperature. The reaction is slow and may require up to 15 days to reach a high yield (approximately 85%). The progress can be monitored by quenching aliquots and analyzing by GC or NMR.

  • The resulting Grignard solution can be used directly for subsequent reactions.

Protocol 2: "Static" Formation of 1-Adamantylmagnesium Bromide

This protocol avoids stirring during the reaction, which has been reported to improve the yield in some cases of sterically hindered Grignard reagent formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Diethyl Ether (Et₂O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked flask equipped with a reflux condenser and an inert gas inlet, place magnesium turnings.

  • Add a solution of this compound in anhydrous diethyl ether.

  • Heat the mixture to reflux (40°C) without stirring.

  • Maintain the reaction at reflux for 8-10 hours.

  • After cooling, the supernatant containing the Grignard reagent (approximate yield of 50%) can be carefully cannulated for use in the next step.

Protocol 3: LiCl-Mediated Synthesis of 1-Adamantylzinc Bromide

This protocol is a highly efficient method for preparing the more reactive 1-adamantylzinc bromide, which is often superior for cross-coupling reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Lithium Chloride (LiCl), anhydrous

  • Zinc Chloride (ZnCl₂), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of anhydrous LiCl and anhydrous ZnCl₂ in THF.

  • In a separate flame-dried flask, add magnesium turnings.

  • Add the LiCl/ZnCl₂ solution in THF to the magnesium turnings.

  • Slowly add a solution of this compound in anhydrous THF to the magnesium suspension.

  • The reaction is typically exothermic and proceeds to completion to form the 1-adamantylzinc bromide solution. The exact reaction time and temperature may vary and should be monitored.

  • The resulting organozinc solution is ready for use in subsequent reactions like Negishi cross-couplings.

Mandatory Visualizations

Grignard_Formation_Pathway This compound This compound Grignard_Reagent 1-Adamantylmagnesium bromide This compound->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Ether (THF or Et2O) Solvent->Grignard_Reagent Activation Activation (e.g., Anthracene, I2) Activation->Mg

Caption: General reaction pathway for the formation of 1-adamantylmagnesium bromide.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Post-Reaction Dry_Glassware Flame-dry all glassware Inert_Atmosphere Establish inert atmosphere (Ar or N2) Dry_Glassware->Inert_Atmosphere Activate_Mg Activate Mg turnings (if applicable) Inert_Atmosphere->Activate_Mg Prepare_AdBr_Solution Prepare solution of This compound in anhydrous solvent Add_AdBr Slowly add This compound solution Prepare_AdBr_Solution->Add_AdBr Activate_Mg->Add_AdBr React Maintain reaction conditions (Temperature, Time, Stirring) Add_AdBr->React Use_Directly Use resulting organometallic solution directly for next synthetic step React->Use_Directly

Caption: A generalized experimental workflow for the synthesis of adamantyl organometallic reagents.

Applications in Drug Development

The 1-adamantyl Grignard and, more frequently, the corresponding organozinc reagents are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is the synthesis of Adapalene , a third-generation topical retinoid used in the treatment of acne.

In the synthesis of Adapalene, the 1-adamantyl organometallic reagent is coupled with a functionalized naphthalene (B1677914) derivative. The use of the organozinc reagent, often prepared in situ from the Grignard reagent, is preferred as it is more tolerant of other functional groups and often gives higher yields in the subsequent palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling).

The general signaling pathway for this application is a cross-coupling reaction:

Adapalene_Synthesis_Concept Adamantyl_Organometallic 1-Adamantyl-M (M = MgBr or ZnBr) Adapalene_Precursor Adapalene Precursor Adamantyl_Organometallic->Adapalene_Precursor Naphthoate_Derivative 6-Bromo-2-naphthoate derivative Naphthoate_Derivative->Adapalene_Precursor Pd_Catalyst Pd or Ni Catalyst Pd_Catalyst->Adapalene_Precursor

Caption: Conceptual pathway for the synthesis of an Adapalene precursor via cross-coupling.

Conclusion

The formation of Grignard reagents from this compound presents significant challenges, primarily due to steric hindrance. While methods such as anthracene catalysis can improve yields, they often require extended reaction times. The conversion to or direct synthesis of 1-adamantylzinc bromide offers a more robust and efficient alternative, particularly for applications in complex molecule synthesis, as exemplified by the preparation of the drug Adapalene. The choice of the synthetic route will depend on the specific requirements of the subsequent reaction steps, including functional group tolerance and desired yield. The protocols provided herein offer researchers a range of options to effectively incorporate the valuable adamantyl moiety into their target molecules.

References

Application Notes and Protocols for 1-Bromoadamantane in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoadamantane (B121549), a halogenated derivative of adamantane (B196018), serves as a valuable building block in polymer chemistry and material science. The incorporation of the bulky, rigid, and thermally stable adamantyl cage into polymer structures imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), and improved mechanical strength.[1][2] These characteristics make adamantane-containing polymers highly attractive for a variety of applications, from specialty plastics and coatings to advanced biomedical materials and drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[]

Applications of this compound in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a monofunctional initiator for controlled radical polymerization. The carbon-bromine bond in this compound can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates the polymerization of vinyl monomers. This process allows for the synthesis of polymers with a terminal adamantyl group.

Key Advantages of Using this compound as an Initiator:

  • Introduction of Adamantyl Moiety: Provides a straightforward method to incorporate the beneficial properties of the adamantane cage into a polymer chain.

  • Controlled Polymerization: Enables the synthesis of polymers with predictable molecular weights and low polydispersity when used in ATRP.

  • End-Group Functionalization: The resulting polymers possess a terminal adamantyl group, which can be utilized for further chemical modification or to influence the material's bulk properties.

Experimental Protocols: Atom Transfer Radical Polymerization (ATRP) using this compound

The following protocols provide a general framework for the ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA) initiated by this compound. These protocols are based on established ATRP procedures and should be optimized for specific experimental setups and desired polymer characteristics.

Protocol 1: ATRP of Styrene Initiated by this compound

This protocol describes the synthesis of polystyrene with a terminal adamantyl group.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) or Toluene (solvent)

  • Methanol (B129727) (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Experimental Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Addition of Monomer and Solvent: Under a positive pressure of inert gas, add the desired amount of solvent (e.g., 5 mL of anisole) and freshly distilled styrene (e.g., 10 mL, ~87 mmol) to the Schlenk flask via a degassed syringe.

  • Addition of Ligand: Add the ligand, PMDETA (e.g., 0.2 mmol, in a 2:1 molar ratio to CuBr), to the reaction mixture. Stir the solution until the copper complex forms, indicated by a color change.

  • Addition of Initiator: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in a small amount of the reaction solvent. Add the initiator solution to the reaction flask via a degassed syringe to start the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C). The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination and Polymer Isolation: After the desired time or monomer conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitation and Drying: Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring. Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy to verify the presence of the adamantyl end-group and the polystyrene backbone.

Protocol 2: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) with a terminal adamantyl group.

Materials:

  • Methyl methacrylate (MMA) (freshly distilled to remove inhibitor)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) or PMDETA (ligand)

  • Toluene or anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Experimental Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and the ligand (e.g., bpy, 0.2 mmol). Seal the flask and deoxygenate by evacuating and backfilling with inert gas three times.

  • Addition of Monomer and Solvent: Under inert atmosphere, add the solvent (e.g., 5 mL of toluene) and freshly distilled MMA (e.g., 10 mL, ~94 mmol) via a degassed syringe. Stir to dissolve the catalyst complex.

  • Initiator Addition: Prepare a stock solution of this compound (e.g., 0.1 mmol) in the reaction solvent. Add the initiator solution to the reaction mixture to commence polymerization.

  • Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C). Monitor the reaction progress by taking samples periodically for conversion analysis.

  • Termination and Purification: Terminate the polymerization by cooling and exposing the reaction to air. Dilute the viscous solution with THF and remove the catalyst by passing it through a neutral alumina column.

  • Polymer Isolation: Precipitate the PMMA by adding the purified solution dropwise into a large volume of cold methanol. Filter the white precipitate, wash with methanol, and dry in a vacuum oven.

Characterization:

  • Molecular Weight and PDI: Analyze using GPC with THF as the eluent, calibrated with PMMA standards.

  • Structural Analysis: Confirm the polymer structure and the presence of the adamantyl end-group using ¹H NMR and FTIR spectroscopy.

Data Presentation

The following tables provide hypothetical quantitative data for the ATRP of styrene and MMA initiated by this compound, based on typical results for controlled radical polymerizations. The molecular weight (Mn) is expected to increase linearly with monomer conversion, while the polydispersity index (PDI) should remain low (typically < 1.5).

Table 1: Hypothetical Data for ATRP of Styrene with this compound

Entry[Monomer]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn (GPC, g/mol )PDI (GPC)
1100:1:1:22252,6001.25
2100:1:1:24485,0001.22
3100:1:1:26656,8001.20
4200:1:1:24357,3001.28
5200:1:1:286212,9001.24

Table 2: Hypothetical Data for ATRP of MMA with this compound

Entry[Monomer]:[Initiator]:[CuBr]:[bpy]Time (h)Conversion (%)Mn (GPC, g/mol )PDI (GPC)
1100:1:1:21303,0001.18
2100:1:1:22555,5001.15
3100:1:1:23757,5001.13
4200:1:1:22408,0001.21
5200:1:1:247014,0001.19

Visualizations

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_properties Enhanced Properties 1_Bromoadamantane 1_Bromoadamantane Controlled_Polymerization Controlled Radical Polymerization (ATRP) 1_Bromoadamantane->Controlled_Polymerization Monomer Monomer Monomer->Controlled_Polymerization ATRP_System ATRP System (Catalyst, Ligand) ATRP_System->Controlled_Polymerization Adamantyl_Polymer Adamantyl-Terminated Polymer Controlled_Polymerization->Adamantyl_Polymer Thermal_Stability Increased Thermal Stability (Tg) Adamantyl_Polymer->Thermal_Stability Mechanical_Strength Improved Mechanical Strength Adamantyl_Polymer->Mechanical_Strength Material_Performance Enhanced Material Performance Thermal_Stability->Material_Performance Mechanical_Strength->Material_Performance

Logical relationship for enhanced polymer properties.
Experimental Workflow Diagram

experimental_workflow Start Start Setup Schlenk Flask Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Solvent, and Monomer Setup->Reagents Degas Freeze-Pump-Thaw Cycles Reagents->Degas Initiation Add this compound Initiator Solution Degas->Initiation Polymerization Heat to Reaction Temperature (e.g., 90-110 °C) Initiation->Polymerization Monitoring Monitor Conversion (GC or NMR) Polymerization->Monitoring Termination Terminate by Cooling and Exposing to Air Monitoring->Termination Purification Remove Catalyst (Alumina Column) Termination->Purification Isolation Precipitate Polymer in Methanol Purification->Isolation Drying Dry Polymer Under Vacuum Isolation->Drying Characterization Analyze Polymer (GPC, NMR, FTIR) Drying->Characterization End End Characterization->End ATRP_Mechanism Initiator Ad-Br (this compound) Radical Ad• (Adamantyl Radical) Initiator->Radical k_act Initiator->Radical          Cu(I)L_n Catalyst_I Cu(I)L_n (Catalyst) Catalyst_II Br-Cu(II)L_n (Deactivator) Radical->Initiator k_deact Radical->Initiator          Br-Cu(II)L_n Propagating_Radical Ad-M_n• (Propagating Radical) Radical->Propagating_Radical + M Monomer Monomer (M) Dormant_Species Ad-M_n-Br (Dormant Polymer) Propagating_Radical->Dormant_Species k_deact Propagating_Radical->Dormant_Species          Br-Cu(II)L_n Dormant_Species->Propagating_Radical k_act Dormant_Species->Propagating_Radical          Cu(I)L_n

References

Application Notes and Protocols for the Derivatization of 1-Bromoadamantane in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique, rigid, and three-dimensional cage-like structure of adamantane (B196018) has established it as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Its inherent lipophilicity, thermal stability, and synthetic versatility have driven the creation of a wide array of derivatives with a broad spectrum of applications.[1][3] 1-Bromoadamantane (B121549) serves as a crucial starting material for introducing the adamantyl moiety into various molecular architectures, enabling the synthesis of novel functional materials, including advanced polymers, and therapeutic agents.[4]

This document provides a comprehensive guide to the derivatization of this compound, detailing key synthetic protocols and applications, with a focus on creating functional materials.

Core Applications of Adamantane Derivatives

The incorporation of the adamantane cage can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This has led to its successful integration into a variety of materials and therapeutic agents.

Key application areas include:

  • Antiviral Agents: Adamantane derivatives were first recognized for their antiviral properties. Amantadine (B194251) and Rimantadine were among the pioneering synthetic antiviral drugs approved for treating influenza A infections by inhibiting the viral M2 proton channel.

  • Neuroprotective Agents: Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, showcases the neuroprotective potential of adamantane derivatives. It is utilized in the management of moderate-to-severe Alzheimer's disease.

  • Anticancer Agents: The lipophilic nature of the adamantane cage enhances the penetration of cell membranes, a valuable characteristic for the design of novel anticancer drugs.

  • Antidiabetic Agents: Adamantane-based compounds like Saxagliptin and Vildagliptin are used in the treatment of type 2 diabetes.

  • Polymeric Materials: The rigidity and thermal stability of the adamantane core make it a desirable building block for creating robust polymers with applications such as coatings for touchscreens.

  • Drug Delivery Systems: Adamantane's lipophilicity allows it to anchor to the lipid bilayers of liposomes, making it a valuable component in targeted drug delivery systems. It is also used in the formation of host-guest complexes with cyclodextrins.

Quantitative Data on Biological Activity

The biological efficacy of adamantane derivatives is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for select adamantane derivatives.

CompoundTargetBiological ActivityIC50 ValueReference
AmantadineInfluenza A M2 Proton ChannelAntiviralVaries by strain
MemantineNMDA ReceptorNeuroprotectionVaries by assay
Rimantadine-Gly-ThzInfluenza A/Hong Kong (H1N1)Antiviral0.11 µg/mL
bisamide 8 (Boc-Os-Hda-TA)Influenza A (A/Wuhan/359/1995)Antiviral18.52 µg/mL

Key Derivatization Strategies for this compound

This compound is a versatile precursor for a variety of functionalized adamantane derivatives. The tertiary bromide is susceptible to nucleophilic substitution and can be used to generate reactive organometallic intermediates.

G start This compound sub Nucleophilic Substitution start->sub fc Friedel-Crafts Alkylation start->fc organo Organometallic Intermediate Formation start->organo amine Amine Derivatives (e.g., Amantadine) sub->amine Ammonia/Amine alcohol Alcohol Derivatives (1-Hydroxyadamantane) sub->alcohol Hydrolysis phenol (B47542) Aryl Derivatives (p-Adamantylphenol) sub->phenol Phenol aryl Aryl-Adamantane Adducts fc->aryl Arene (e.g., Toluene) grignard Organocalcium Reagent organo->grignard Rieke Calcium

Caption: Key derivatization pathways for this compound.

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for laboratory synthesis.

Protocol 1: Synthesis of 1-Aminoadamantane (Amantadine) via Nucleophilic Substitution

This procedure outlines a general method for the synthesis of amantadine from this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), urea (1.2 eq), and formic acid (excess).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully add a solution of sodium hydroxide to basify the mixture (pH > 10).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminoadamantane.

  • For the hydrochloride salt, dissolve the free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain amantadine hydrochloride.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification/Salt Formation A Combine this compound, Urea, and Formic Acid B Heat to Reflux (4-6 hours) A->B C Monitor by TLC B->C D Cool and Basify with NaOH C->D E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Precipitate as HCl salt F->G H Filter and Dry G->H I I H->I Amantadine HCl

Caption: Experimental workflow for the synthesis of amantadine hydrochloride.

Protocol 2: Synthesis of 1-Hydroxyadamantane via Hydrolysis

This protocol describes the hydrolysis of this compound to its corresponding alcohol.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as aqueous acetone.

  • Heat the mixture to reflux for several hours. The reaction can be accelerated by the addition of silver nitrate, which facilitates the formation of the adamantyl carbocation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize any acid formed with sodium bicarbonate.

  • If acetone was used, remove it under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent to yield 1-hydroxyadamantane, which can be further purified by recrystallization or sublimation.

Protocol 3: Friedel-Crafts Alkylation of Phenol with this compound

This protocol details the synthesis of para-adamantylphenol.

Materials:

  • This compound

  • Phenol

  • A Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄)

  • A suitable solvent (e.g., nitrobenzene (B124822) or excess phenol)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenol (excess) in the chosen solvent.

  • Cool the mixture to 0 °C and add the catalyst (e.g., AlCl₃, 0.2 eq) portion-wise.

  • Add a solution of this compound (1.0 eq) in the solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring it over ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain para-adamantylphenol.

Summary of Reaction Yields

The efficiency of derivatization can vary significantly based on the reaction conditions and substrates.

Starting MaterialReagentsProductYield (%)Reference
AdamantaneBrCCl₃, Mo(CO)₆This compound90-99%
This compoundUrea, HCOOH1-AminoadamantaneVaries
This compoundH₂O/Acetone1-HydroxyadamantaneVaries
This compoundPhenol, Lewis Acidp-AdamantylphenolVaries

Logical Relationships in Material Design

The choice of derivatization strategy directly impacts the properties of the final material. The following diagram illustrates the relationship between synthetic modifications and the resulting applications.

G cluster_0 Starting Material cluster_1 Derivatization Strategy cluster_2 Resulting Properties cluster_3 Functional Material Application start This compound amino Amination start->amino hydroxy Hydroxylation start->hydroxy aryl Arylation start->aryl basic Basic Functionality Receptor Binding amino->basic polar Increased Polarity Hydrogen Bonding hydroxy->polar lipo Increased Lipophilicity π-π Stacking aryl->lipo delivery Drug Delivery Systems polar->delivery drug Pharmaceuticals (e.g., Antivirals) lipo->drug polymer High-Performance Polymers lipo->polymer basic->drug

Caption: Logic diagram linking derivatization to material properties and applications.

References

1-Bromoadamantane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoadamantane (B121549) is a key synthetic intermediate characterized by a rigid, three-dimensional diamondoid structure. This unique structural feature imparts desirable physicochemical properties to molecules, including high lipophilicity, thermal stability, and metabolic stability. Consequently, the adamantane (B196018) moiety has become a privileged scaffold in medicinal chemistry and materials science. This compound serves as a versatile starting material for the introduction of the 1-adamantyl group into a wide range of organic molecules, leading to the development of novel therapeutics, advanced polymers, and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in various organic transformations.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound.

Table 1: Synthesis of Amantadine (B194251) and Related Amides

ProductReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
N-(1-Adamantyl)acetamideRitter ReactionAcetylamide, Sulfuric AcidAcetylamide125-1303.5~87
N-(1-Adamantyl)formamideNucleophilic SubstitutionFormamide, Sulfuric AcidFormamide904High
AmantadineNucleophilic AminationAmmonium BicarbonateNone (Autoclave)130692.7
Amantadine HydrochlorideFrom N-(1-Adamantyl)acetamide1. NaOH, Propylene (B89431) Glycol 2. HClWater, Dichloromethane125-130 (hydrolysis)7.5 (hydrolysis)~74 (overall)
Amantadine HydrochlorideFrom N-(1-Adamantyl)formamide1. KOH, Propylene Glycol 2. HClWater, Dichloromethane135 (hydrolysis)7 (hydrolysis)81 (overall)

Table 2: Nucleophilic Substitution and Friedel-Crafts Reactions

ProductReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
1-Adamantanol (B105290)HydrolysisWater, (Phase Transfer Catalyst optional)Dioxane/Water or neatRefluxVariesHigh
4-(1-Adamantyl)phenolFriedel-Crafts AlkylationPhenol (B47542)None (neat)1201280
1-Adamantyl Phenyl EtherWilliamson Ether Synthesis (general)Sodium PhenoxideDMF or DMSO50-1001-8Moderate
1-Adamantyl Phenyl ThioetherNucleophilic SubstitutionSodium ThiophenoxideDMF or DMSO50-1001-8Moderate to High

Experimental Protocols

Protocol 1: Synthesis of N-(1-Adamantyl)acetamide via Ritter Reaction

This protocol describes the synthesis of an amide intermediate, which can be further hydrolyzed to produce amantadine.

Materials:

  • This compound

  • Acetylamide

  • Concentrated Sulfuric Acid (96-98%)

  • Ice water

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat acetylamide (used as both reagent and solvent) to 115 °C.

  • Slowly add this compound (1.0 eq) to the molten acetylamide with stirring over 30 minutes.

  • Carefully add concentrated sulfuric acid (6.0 eq) dropwise to the reaction mixture while maintaining the temperature at 115 °C.

  • Increase the temperature to 125-130 °C and continue stirring for approximately 3.5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The crude N-(1-adamantyl)acetamide will precipitate as a white solid. Collect the solid by filtration and wash with cold water.

  • The product can be further purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of Amantadine Hydrochloride from N-(1-Adamantyl)acetamide

Materials:

  • N-(1-Adamantyl)acetamide

  • Sodium Hydroxide (B78521) (NaOH)

  • Propylene Glycol

  • Water

  • Hydrochloric Acid (HCl, aqueous solution)

  • Dichloromethane

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and propylene glycol in a round-bottom flask.

  • Add N-(1-adamantyl)acetamide (1.0 eq) to the basic solution.

  • Heat the mixture to 125-130 °C and reflux for approximately 7.5 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the product (amantadine free base) with dichloromethane.

  • Wash the organic layer with water.

  • Treat the organic layer with an aqueous solution of hydrochloric acid to precipitate amantadine hydrochloride.

  • Collect the solid by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.[1]

Protocol 3: Friedel-Crafts Alkylation of Phenol

This protocol details the synthesis of an adamantyl-substituted phenol.

Materials:

  • This compound

  • Phenol

  • Hot water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq) and phenol (4.0 eq).

  • Heat the mixture at 120 °C for 12 hours with stirring.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker containing hot water to precipitate the product.

  • Stir the suspension, then filter the precipitate.

  • Wash the solid product thoroughly with hot water to remove excess phenol.

  • Dry the product under vacuum to obtain 4-(1-adamantyl)phenol.

Protocol 4: General Protocol for Hydrolysis to 1-Adamantanol

This protocol describes the conversion of this compound to 1-adamantanol via an SN1 reaction.

Materials:

  • This compound

  • Aqueous acid (e.g., dilute H2SO4 or HCl) or water

  • A co-solvent (e.g., acetone (B3395972) or dioxane) may be used to improve solubility.

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve this compound in a suitable solvent mixture (e.g., acetone/water or dioxane/water).

  • Add a catalytic amount of a strong acid (optional, can accelerate the reaction).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-adamantanol can be purified by recrystallization or sublimation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 1_Bromoadamantane 1_Bromoadamantane Amidation Amidation 1_Bromoadamantane->Amidation Ritter Reaction or Nucleophilic Substitution Hydrolysis Hydrolysis Amidation->Hydrolysis Base or Acid Catalyzed Salt_Formation Salt_Formation Hydrolysis->Salt_Formation HCl Amantadine_HCl Amantadine_HCl Salt_Formation->Amantadine_HCl

Caption: Workflow for the synthesis of Amantadine Hydrochloride from this compound.

signaling_pathway cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (Ion Channel) Ion_Flow Ca²⁺ / Na⁺ Influx NMDA_Receptor->Ion_Flow Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Amantadine Amantadine Amantadine->NMDA_Receptor Non-competitive Antagonist Block->Ion_Flow Blocks

Caption: Mechanism of Amantadine as a non-competitive NMDA receptor antagonist.

logical_relationship cluster_reactions Key Reactions cluster_products Product Classes Start This compound Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Nu:⁻ Friedel_Crafts Friedel-Crafts Alkylation Start->Friedel_Crafts Arene, Lewis Acid Ritter_Reaction Ritter Reaction Start->Ritter_Reaction Nitrile, Acid Alcohols_Ethers_Thioethers Alcohols, Ethers, Thioethers Nucleophilic_Substitution->Alcohols_Ethers_Thioethers Amides_Amines Amides, Amines Nucleophilic_Substitution->Amides_Amines e.g., NH₃, RNH₂ Adamantyl_Arenes Adamantyl-Arenes Friedel_Crafts->Adamantyl_Arenes Ritter_Reaction->Amides_Amines

Caption: Key synthetic transformations of this compound.

References

Troubleshooting & Optimization

Side reactions and byproducts in 1-Bromoadamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-bromoadamantane (B121549). Our aim is to help you minimize byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are the direct bromination of adamantane (B196018) and the conversion of 1-adamantanol (B105290) to this compound. Direct bromination with liquid bromine is a common approach, and the reaction can be conducted with or without a catalyst.[1] Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) or bromotrichloromethane (B165885) can offer milder reaction conditions and improved selectivity.[2][3] The synthesis from 1-adamantanol typically involves reaction with hydrobromic acid or other brominating agents like phosphorus tribromide.

Q2: What are the major side reactions and byproducts in the synthesis of this compound from adamantane?

A2: The most significant side reaction is polybromination, leading to the formation of 1,3-dibromoadamantane (B19736), 1,3,5-tribromoadamantane, and even 1,3,5,7-tetrabromoadamantane.[4][5] This is particularly prevalent when using Lewis acid catalysts or when the reaction is prolonged. Incomplete reactions can also result in the presence of unreacted adamantane in the final product mixture.

Q3: How does the choice of brominating agent affect the reaction?

A3: The choice of brominating agent significantly impacts the reaction's selectivity and conditions.

  • Liquid Bromine (Br₂): This is a powerful and common brominating agent. When used alone with heating, it can produce this compound with good yield. However, its high reactivity can lead to polybromination, especially with catalysts.

  • 1,3-Dibromo-5,5-dimethylhydantoin: This reagent offers a milder and more controlled bromination, often leading to higher purity of the desired product. It slowly releases bromine in the reaction mixture, which can help to avoid over-bromination.

  • Bromotrichloromethane (BrCCl₃): In the presence of a suitable catalyst, this reagent can provide high yields of this compound with excellent selectivity.

Q4: What is the role of a Lewis acid catalyst in the bromination of adamantane?

A4: Lewis acid catalysts, such as aluminum bromide (AlBr₃) or iron (III) bromide (FeBr₃), increase the rate of bromination by polarizing the bromine molecule, making it a more potent electrophile. While this accelerates the reaction, it also significantly promotes multiple substitutions on the adamantane core, leading to a higher proportion of polybrominated byproducts.

Q5: How can I purify the crude this compound?

A5: The most common methods for purifying this compound are recrystallization and sublimation.

  • Recrystallization: Methanol (B129727) is a frequently used solvent for recrystallizing this compound. The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly, leading to the formation of purified crystals.

  • Sublimation: Due to its volatility, this compound can be effectively purified by sublimation under vacuum.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low yield of this compound and a significant amount of unreacted adamantane.

Possible Cause Suggested Solution
Incomplete Reaction Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or GC-MS to ensure it goes to completion. For direct bromination with Br₂, ensure the temperature is maintained in the optimal range (e.g., 85-110°C) for a sufficient duration.
Insufficient Brominating Agent Adjust Stoichiometry: Ensure at least a 1:1 molar ratio of the brominating agent to adamantane. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
Poor Quality Reagents Use High-Purity Reagents: Ensure that the adamantane and the brominating agent are of high purity. Impurities can interfere with the reaction.

Problem 2: High percentage of 1,3-dibromoadamantane and other polybrominated byproducts.

Possible Cause Suggested Solution
Harsh Reaction Conditions Modify Reaction Parameters: Reduce the reaction temperature and/or shorten the reaction time. Over-bromination is more likely under forcing conditions.
Use of a Lewis Acid Catalyst Avoid or Minimize Catalyst: If possible, perform the bromination without a Lewis acid catalyst. Boiling adamantane in neat bromine often provides good selectivity for the mono-brominated product. If a catalyst is necessary, use it in minimal quantities.
Excess Brominating Agent Control Stoichiometry: Use a molar ratio of brominating agent to adamantane that is close to 1:1. A large excess of the brominating agent will favor polysubstitution.

Problem 3: The purified this compound is colored.

Possible Cause Suggested Solution
Presence of Residual Bromine Quench Excess Bromine: After the reaction is complete, wash the reaction mixture with a reducing agent solution, such as saturated sodium bisulfite, to remove any remaining free bromine.
Impurities in the Crude Product Purification: If the color persists after washing, further purification by recrystallization, possibly with the addition of activated charcoal, or sublimation is recommended.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound from Adamantane

MethodBrominating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Key Byproducts
A Bromine (Br₂)NoneNeat85 - 1109~93%Polybrominated adamantanes
B Bromine (Br₂)Iron (Fe) powderDichloromethane80~0.265.6% (in crude)Adamantane (18.2%), 1,3-Dibromoadamantane (6.9%)
C BromotrichloromethaneMo(CO)₆Neat140 - 1605 - 10up to 99%Minimal
D 1,3-Dibromo-5,5-dimethylhydantoinNoneTrichloromethane65 - 7024 - 36up to 91%Minimal

Experimental Protocols

Protocol 1: Synthesis of this compound from Adamantane using Bromine

  • Materials:

    • Adamantane (30 g)

    • Liquid Bromine (24 mL)

    • Saturated sodium bisulfite solution

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 30 g of adamantane.

    • Carefully add 24 mL of liquid bromine to the flask.

    • Heat the reaction mixture to 85°C and maintain for 6 hours.

    • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

    • Allow the reaction to cool to room temperature.

    • Slowly add saturated sodium bisulfite solution to the reaction mixture with stirring until the red-brown color of bromine disappears.

    • Filter the solid product and wash it with water until the filtrate is neutral.

    • Dry the crude product.

    • Recrystallize the crude solid from hot methanol to obtain purified this compound.

Protocol 2: Synthesis of this compound from 1-Adamantanol using Hydrobromic Acid

  • Materials:

    • 1-Adamantanol

    • Concentrated Hydrobromic Acid (48%)

  • Procedure:

    • Place 1-adamantanol in a round-bottom flask.

    • Add an excess of concentrated hydrobromic acid.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water until the washings are neutral.

    • Dry the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent like methanol or by sublimation.

Visualizations

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction: Polybromination Adamantane Adamantane Adamantyl Cation 1-Adamantyl Cation Adamantane->Adamantyl Cation + Br₂ This compound This compound Adamantyl Cation->this compound + Br⁻ Bromoadamantyl Cation Bromoadamantyl Cation This compound->Bromoadamantyl Cation + Br₂ (Lewis Acid) 1,3-Dibromoadamantane 1,3-Dibromoadamantane Bromoadamantyl Cation->1,3-Dibromoadamantane + Br⁻

Caption: Reaction mechanism for the synthesis of this compound and the formation of 1,3-dibromoadamantane.

troubleshooting_workflow start Start Synthesis issue Low Yield or High Byproducts? start->issue low_yield Low Yield of This compound issue->low_yield Low Yield high_byproducts High Polybromination issue->high_byproducts High Byproducts end Successful Synthesis issue->end No check_completion Check Reaction Completion (TLC/GC-MS) low_yield->check_completion check_catalyst Lewis Acid Catalyst Used? high_byproducts->check_catalyst incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Check Reagent Stoichiometry check_completion->check_stoichiometry Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp increase_time_temp->check_completion insufficient_br Insufficient Brominating Agent check_stoichiometry->insufficient_br No check_stoichiometry->end Yes adjust_stoichiometry Adjust Stoichiometry insufficient_br->adjust_stoichiometry adjust_stoichiometry->start catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No avoid_catalyst Avoid/Minimize Catalyst catalyst_yes->avoid_catalyst check_conditions Check Reaction Conditions catalyst_no->check_conditions avoid_catalyst->check_conditions harsh_conditions Harsh Conditions (High Temp/Long Time) check_conditions->harsh_conditions Yes check_conditions->end No milder_conditions Use Milder Conditions harsh_conditions->milder_conditions milder_conditions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 1-Bromoadamantane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromoadamantane (B121549) production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:

    • Reaction Temperature: Temperature plays a critical role. For direct bromination with liquid bromine, a two-step heating process (e.g., 85°C followed by 110°C) can improve yields. When using 1,3-dibromo-5,5-dimethylhydantoin (B127087), a temperature of around 65-70°C is optimal.[1][2]

    • Choice of Solvent: The solvent can significantly impact the reaction's efficiency. For syntheses involving 1,3-dibromo-5,5-dimethylhydantoin, trichloromethane has been shown to provide the best results compared to other organic solvents like tetrahydrofuran (B95107) or dichloromethane.[1]

    • Molar Ratio of Reactants: The stoichiometry of your reactants is crucial. An optimized molar ratio of adamantane (B196018) to the brominating agent can maximize the yield. For the reaction with 1,3-dibromo-5,5-dimethylhydantoin, a 1:1 molar ratio of adamantane to the brominating agent has been reported to be most effective.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times can range from several hours to over a day depending on the method. For instance, with 1,3-dibromo-5,5-dimethylhydantoin, a reaction time of 24-48 hours is recommended.[1]

Issue 2: Formation of Polybrominated Byproducts

  • Question: I am observing the formation of di- or poly-brominated adamantane derivatives in my product mixture. How can I minimize these byproducts?

  • Answer: The formation of polybrominated species, such as 1,3-dibromoadamantane, is a common side reaction. To enhance the selectivity for mono-bromination, consider the following:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to adamantane. Using a stoichiometric or slight excess of adamantane can favor the formation of the mono-substituted product.

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can reduce the likelihood of further bromination.

    • Alternative Brominating Agents: Using a less aggressive brominating agent can improve selectivity. 1,3-dibromo-5,5-dimethylhydantoin is a good alternative to liquid bromine as it releases bromine slowly into the reaction mixture, which can help control the reaction and reduce byproducts.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What are the recommended purification techniques?

  • Answer: Effective purification is key to obtaining high-purity this compound. The following methods are commonly used:

    • Recrystallization: This is a primary method for purifying the crude product. Methanol (B129727) is a frequently used solvent for recrystallization. The process involves dissolving the crude product in a minimal amount of hot methanol and then cooling to induce crystallization of the pure this compound.

    • Washing: The crude product should be washed to remove unreacted reagents and byproducts. A common workup procedure involves washing with a saturated sodium bisulfite solution to quench any remaining bromine, followed by washing with water.

    • Sublimation: For very high purity, sublimation can be employed. This is typically done under vacuum at a temperature of 90-100°C.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Direct Bromination of Adamantane: This classic method involves reacting adamantane directly with liquid bromine. It can achieve high yields but involves handling hazardous materials.

  • Using Alternative Brominating Agents: To avoid the hazards of liquid bromine, reagents like 1,3-dibromo-5,5-dimethylhydantoin can be used. This method offers a safer and more environmentally friendly process with high yields.

  • Catalytic Bromination: This method utilizes a catalyst, such as Mo(CO)6, with a brominating agent like bromotrichloromethane. It can offer high selectivity and yield under relatively mild conditions.

Q2: What are the key safety precautions to take when working with liquid bromine?

A2: Liquid bromine is highly corrosive and toxic. When using this reagent, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Have a quenching agent, such as a saturated solution of sodium bisulfite, readily available to neutralize any spills.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the product can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a reported melting point in the range of 114-118°C.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodBrominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Direct BrominationLiquid BromineNone85 - 110993
Alternative Reagent1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane653091
Catalytic BrominationBromotrichloromethaneMo(CO)₆140 - 1605 - 1090 - 99

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Liquid Bromine

This protocol is based on the direct bromination of adamantane.

Materials:

  • Adamantane

  • Liquid bromine

  • Saturated sodium hydrogen sulfite (B76179) solution

  • Methanol

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 30 g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C and maintain for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the mixture to cool and stand overnight.

  • Recover excess bromine by distillation.

  • Quench the remaining bromine by adding a saturated sodium hydrogen sulfite solution until the yellow color disappears.

  • Filter the solid product and wash the filter cake with water until neutral.

  • Dry the product.

  • Recrystallize the crude product from methanol to obtain light yellow crystals of this compound.

Protocol 2: Synthesis of this compound using 1,3-Dibromo-5,5-dimethylhydantoin

This protocol provides a safer alternative to using liquid bromine.

Materials:

  • Adamantane

  • 1,3-Dibromo-5,5-dimethylhydantoin

  • Trichloromethane (Chloroform)

  • Saturated sodium bisulfite solution

  • Methanol

Procedure:

  • To a 250 mL three-necked flask, add 6.81 g (0.05 mol) of adamantane and 14.30 g (0.05 mol) of 1,3-dibromo-5,5-dimethylhydantoin.

  • Add 125 mL of trichloromethane to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux at 65°C and maintain for 30 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • In an ice bath, add a saturated sodium bisulfite solution dropwise until the bromine's yellow color disappears. Stir for an additional 15 minutes.

  • Filter the mixture to remove any precipitated solid.

  • Separate the organic phase from the filtrate.

  • Wash the organic phase three times with 500 mL of water.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Recrystallize the crude product from methanol to yield off-white crystals of this compound.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Bromination cluster_protocol2 Protocol 2: Alternative Brominating Agent p1_start Start p1_reactants Adamantane + Liquid Bromine p1_start->p1_reactants p1_heat1 Heat at 85°C for 6h p1_reactants->p1_heat1 p1_heat2 Heat at 110°C for 3h p1_heat1->p1_heat2 p1_workup Workup: - Distill excess Br₂ - Quench with NaHSO₃ - Filter and Wash p1_heat2->p1_workup p1_purify Recrystallize from Methanol p1_workup->p1_purify p1_product This compound p1_purify->p1_product p2_start Start p2_reactants Adamantane + 1,3-Dibromo-5,5-dimethylhydantoin in Trichloromethane p2_start->p2_reactants p2_reflux Reflux at 65°C for 30h p2_reactants->p2_reflux p2_workup Workup: - Quench with NaHSO₃ - Filter - Separate organic phase - Wash with H₂O p2_reflux->p2_workup p2_purify Recrystallize from Methanol p2_workup->p2_purify p2_product This compound p2_purify->p2_product

Caption: Experimental Workflows for this compound Synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Incorrect Temperature start->temp solvent Suboptimal Solvent start->solvent ratio Incorrect Molar Ratio start->ratio time Insufficient Reaction Time start->time optimize_temp Optimize Temperature: - 65-70°C for alternative agent - 85-110°C for direct bromination temp->optimize_temp change_solvent Use Optimal Solvent: e.g., Trichloromethane solvent->change_solvent adjust_ratio Adjust Molar Ratio: e.g., 1:1 for adamantane to brominating agent ratio->adjust_ratio increase_time Increase Reaction Time: (e.g., 24-48h) time->increase_time improved_yield Improved Yield optimize_temp->improved_yield change_solvent->improved_yield adjust_ratio->improved_yield increase_time->improved_yield

Caption: Troubleshooting Logic for Low Yield of this compound.

References

Technical Support Center: Troubleshooting 1-Bromoadamantane Grignard Reaction Failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering difficulties with the Grignard reaction of 1-bromoadamantane (B121549). The sterically hindered nature of the adamantyl group presents unique challenges to this classic organometallic reaction. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common points of failure.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound failed to initiate. What are the most common reasons for this?

Failure of a Grignard reaction to initiate is a common issue, particularly with challenging substrates like this compound. The primary reasons include:

  • Passive Magnesium Oxide Layer: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This is the most frequent cause of initiation failure.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic solvents, and even trace amounts of water in the glassware or solvent will quench the reaction.

  • Poor Quality Reagents: The quality of the magnesium turnings and this compound is crucial. Old or improperly stored reagents can inhibit the reaction.

  • Steric Hindrance: The bulky adamantyl group can kinetically hinder the reaction at the magnesium surface.

Q2: How can I activate the magnesium turnings to initiate the reaction?

Activating the magnesium is often the key to a successful Grignard reaction with this compound. Here are several effective methods:

  • Iodine Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. The iodine will react with the magnesium surface, exposing fresh, reactive metal. The disappearance of the brown iodine color is an indicator of activation.

  • 1,2-Dibromoethane (B42909) (DBE) Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension in the ethereal solvent. DBE reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to clean and activate the metal surface.

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass stirring rod under an inert atmosphere can break the oxide layer and expose a fresh surface.

  • Ultrasonication: Placing the reaction flask in an ultrasonic bath can be highly effective at cleaning the magnesium surface and initiating the reaction.[1]

  • Rieke Magnesium: For particularly difficult cases, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.

Q3: My reaction started but then stopped, or the yield is very low. What are the likely causes?

Low yields are often attributed to side reactions or incomplete conversion. The most common culprit is the Wurtz coupling reaction , where the formed Grignard reagent reacts with the remaining this compound to form biadamantane.

To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture.

  • Temperature Control: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the coupling side reaction.

Other potential causes for low yields include:

  • Incomplete Reaction: Due to the steric hindrance of this compound, longer reaction times may be necessary. One study reported a 70% yield after 4 hours, which increased to 80% with a longer reaction time.

  • Solvent Choice: While diethyl ether can be used, tetrahydrofuran (B95107) (THF) is often a better solvent for more challenging Grignard reactions as it is a better coordinating solvent.

Q4: Are there more reliable alternatives to the Grignard reaction for forming an adamantyl nucleophile?

Yes, for a more reproducible and often higher-yielding approach, the formation of an adamantylzinc reagent is an excellent alternative. The in-situ formation of the organozinc compound via a magnesium insertion in the presence of zinc chloride and lithium chloride has been shown to be highly effective for tertiary bromides like this compound, leading to excellent yields of the desired organometallic reagent.[2] This method often overcomes the limitations seen with the direct Grignard synthesis.

Quantitative Data Summary

Reagent/MethodSolventTemperatureTimeYieldReference
1-Adamantylmagnesium bromideDiethyl EtherReflux8-10 h~50%[3]
1-Adamantylmagnesium bromideNot specifiedNot specified4 h70%N/A
1-Adamantylmagnesium bromideNot specifiedNot specified> 4 hup to 80%N/A
1-Adamantylzinc bromide (from this compound, Mg, ZnCl₂, LiCl)THF50°C2-3 hExcellent[2]

Experimental Protocols

Protocol 1: Attempted Synthesis of 1-Adamantylmagnesium Bromide (Baseline Protocol)

  • Preparation: All glassware must be oven-dried and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).

  • Magnesium Activation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Gently warm the flask until the iodine color disappears.

  • Addition: Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, indicated by gentle reflux.

  • Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of 1-Adamantylzinc Bromide [2]

  • Preparation: Under an argon atmosphere, add magnesium turnings (1.6 equivalents) and anhydrous lithium chloride (1.5 equivalents) to a dry flask.

  • Addition of Zinc Salt: Add a 1 M solution of zinc chloride in THF (1.1 equivalents) to the flask.

  • Reaction: Add a solution of this compound (1 equivalent) in anhydrous THF. Heat the reaction mixture to 50°C for 2-3 hours. The resulting solution contains the 1-adamantylzinc bromide reagent, which can be used in subsequent reactions.

Troubleshooting Workflow

Troubleshooting_Grignard start Start: this compound Grignard Reaction check_initiation Did the reaction initiate? (e.g., bubbling, color change, exotherm) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Successful check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Add a crystal of Iodine - Add a few drops of 1,2-dibromoethane - Gently crush Mg turnings - Use an ultrasonic bath no_initiation->activate_mg check_reagents Check Reagents and Glassware: - Use freshly opened anhydrous solvent - Ensure all glassware is oven-dried - Use high-purity magnesium activate_mg->check_reagents alternative Consider Alternative Synthesis: Formation of Adamantylzinc Reagent check_reagents->alternative check_yield Is the yield low? yes_initiation->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Good Yield check_yield->good_yield No minimize_wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of this compound - Maintain gentle reflux, avoid overheating low_yield->minimize_wurtz increase_time Increase Reaction Time: - Stir for a longer duration (e.g., 4-8 hours) minimize_wurtz->increase_time increase_time->alternative success Reaction Successful good_yield->success

References

Technical Support Center: Analysis of Impirities in Commercial 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromoadamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from the synthesis and purification process or degradation. These include:

  • Adamantane (B196018): Unreacted starting material from the bromination of adamantane.

  • 1,3-Dibromoadamantane: A polybrominated byproduct that can form during synthesis.

  • 1-Adamantanol: The hydrolysis product of this compound, which can form if the compound is exposed to moisture.

Q2: How can I identify these impurities in my sample?

A2: The primary methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly effective for separating volatile and semi-volatile impurities and providing their mass-to-charge ratio for identification.

  • ¹H NMR spectroscopy can be used to identify impurities by their characteristic chemical shifts and to quantify them using an internal standard.

Q3: What are the potential impacts of these impurities on my experiments?

A3: The presence of impurities can have several adverse effects on experimental outcomes:

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar amounts of this compound, affecting reaction yields and stoichiometry.

  • Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of unexpected byproducts and complicating product purification. For instance, 1-Adamantanol can react with certain reagents, leading to different products than expected from this compound.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental results.

Data Presentation: Typical Impurity Profile

The following table summarizes the common impurities found in commercial this compound, along with their typical retention times in GC analysis and characteristic ¹H NMR chemical shifts. Please note that the exact levels can vary between suppliers and batches.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Typical Purity LevelGC Retention Time (Relative to this compound)Key ¹H NMR Signals (CDCl₃, ppm)
This compound C₁₀H₁₅Br215.13>98%1.002.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)
AdamantaneC₁₀H₁₆136.24< 1%< 1.001.87 (br s, 12H), 1.76 (br s, 4H)[1]
1,3-DibromoadamantaneC₁₀H₁₄Br₂294.03< 0.5%> 1.00Distinct signals in the 2.0-3.0 ppm range
1-AdamantanolC₁₀H₁₆O152.24< 0.5%< 1.002.14 (br s, 3H), 1.72 (br s, 6H), 1.63 (br s, 6H), 1.60 (s, 1H, OH)[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the analysis of impurities in this compound. Instrument parameters may need to be optimized for your specific system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
  • Vortex the solution until the sample is completely dissolved.
  • If necessary, dilute the sample further to an appropriate concentration for your instrument (typically 1-10 µg/mL).

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
GC System
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnNon-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Oven ProgramInitial temperature: 100 °C, hold for 2 min Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-400
Solvent Delay3 minutes

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum (prominent ions at m/z 135 and 214/216).
  • Identify impurity peaks by comparing their mass spectra with library data or known standards.
  • Quantify impurities using the area percentage method, assuming a similar response factor for all components. For more accurate quantification, use a calibrated method with impurity standards.

¹H NMR Spectroscopy for Impurity Identification and Quantification

This protocol outlines a method for the identification and quantification of impurities in this compound using ¹H NMR.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
  • Add a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) of known purity. The choice of internal standard should be based on its solubility and having signals that do not overlap with the analyte or impurity signals.
  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
  • Cap the tube and vortex until the sample and internal standard are fully dissolved.

2. NMR Acquisition Parameters (for a 400 MHz spectrometer):

ParameterRecommended Setting
Pulse Programzg30
Number of Scans16 or 32 (adjust for desired signal-to-noise)
Relaxation Delay (d1)30 s (to ensure full relaxation for quantitative analysis)
Acquisition Time (aq)~4 s
Spectral Width (sw)~16 ppm

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Identify the signals for this compound and the internal standard.
  • Look for the characteristic signals of the expected impurities (see data table above).
  • Integrate the well-resolved signals of the internal standard, this compound, and any identified impurities.
  • Calculate the concentration of each impurity using the following formula:

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Issue 1: Peak Tailing for this compound and Related Compounds

  • Symptom: Asymmetric peaks with a trailing edge.

  • Potential Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column This compound and its impurities can interact with active silanol (B1196071) groups in the GC inlet liner or at the head of the column. Solution: Use a deactivated inlet liner. Perform inlet maintenance, including replacing the septum and liner. Trim the first 10-20 cm of the analytical column.
Improper Column Installation If the column is installed too high or too low in the inlet, it can cause peak distortion. Solution: Ensure the column is installed at the correct depth according to the instrument manufacturer's guidelines.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Solution: Bake out the column at its maximum isothermal temperature for a short period. If this fails, trim the column.

Issue 2: Poor Resolution Between this compound and 1-Adamantanol

  • Symptom: Overlapping or poorly separated peaks for this compound and 1-Adamantanol.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Temperature Program The initial oven temperature or ramp rate may not be optimal for separating these closely eluting compounds. Solution: Lower the initial oven temperature to increase retention of the more volatile 1-Adamantanol. Decrease the temperature ramp rate to improve separation.
Column Overload Injecting too concentrated a sample can lead to broad peaks and poor resolution. Solution: Dilute the sample and re-inject.
¹H NMR Analysis Troubleshooting

Issue 3: Overlapping Signals in the ¹H NMR Spectrum

  • Symptom: Difficulty in distinguishing and integrating signals of impurities due to overlap with the main this compound signals.

  • Potential Causes & Solutions:

CauseSolution
Insufficient Spectrometer Field Strength At lower field strengths (e.g., 300 MHz), the broad signals of the adamantane cage can overlap. Solution: Use a higher field spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
Choice of Deuterated Solvent The solvent can influence the chemical shifts of the analyte and impurities. Solution: Try a different deuterated solvent (e.g., DMSO-d₆ or Benzene-d₆) to induce different chemical shifts and potentially resolve overlapping signals.

Issue 4: Inaccurate Quantification Results

  • Symptom: Calculated impurity levels are inconsistent or not reproducible.

  • Potential Causes & Solutions:

CauseSolution
Incomplete Relaxation of Nuclei A short relaxation delay (d1) will lead to inaccurate integration, especially for protons with long T1 relaxation times. Solution: Use a long relaxation delay (at least 5 times the longest T1 of interest, typically 30-60 seconds for quantitative analysis).
Poor Phasing and Baseline Correction Inaccurate phasing or a distorted baseline will lead to integration errors. Solution: Carefully and manually phase the spectrum and apply a high-order polynomial baseline correction.
Inappropriate Internal Standard The internal standard may be volatile, reactive, or have signals that overlap with the analyte. Solution: Choose a stable, non-volatile internal standard with sharp signals in a clear region of the spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve gcms GC-MS Analysis dissolve->gcms Inject nmr NMR Analysis dissolve->nmr Analyze identification Impurity Identification gcms->identification nmr->identification quantification Quantification identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_method Method Parameters cluster_instrument Instrument Hardware cluster_sample Sample Preparation start Problem Observed (e.g., Peak Tailing) check_method Review Analytical Method Parameters start->check_method check_instrument Inspect Instrument Hardware start->check_instrument check_sample Evaluate Sample Preparation start->check_sample temp_program GC Oven Program check_method->temp_program injection_params Injection Parameters check_method->injection_params nmr_params NMR Acquisition Parameters check_method->nmr_params inlet_maintenance Inlet Maintenance (Liner, Septum) check_instrument->inlet_maintenance column_health Column Condition check_instrument->column_health connections Check for Leaks check_instrument->connections concentration Sample Concentration check_sample->concentration solvent Solvent Choice check_sample->solvent solution Implement Corrective Action temp_program->solution injection_params->solution nmr_params->solution inlet_maintenance->solution column_health->solution connections->solution concentration->solution solvent->solution

References

Handling and safety precautions for 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1-Bromoadamantane.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Formula C10H15Br
Molar Mass 215.134 g·mol−1[1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 116-120 °C (241-248 °F)[3]
Boiling Point 226 °C (439 °F)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble
Stability Stable under normal temperatures and pressures. Moisture, light, and air sensitive.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and safety of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • May cause eye and skin irritation.

  • May cause respiratory and digestive tract irritation.

  • It is harmful if swallowed.

  • Dusts may form an explosive mixture with air.

  • It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The recommended PPE includes:

  • Eye/Face Protection: Safety glasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, butyl rubber) and clothing to prevent skin exposure. An apron and barrier cream are also recommended.

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) or follow OSHA respirator regulations if ventilation is inadequate.

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the integrity of the compound and ensure safety. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. It should also be protected from moisture, light, and air.

Q4: What should I do in case of a spill?

A4: For minor spills, you should:

  • Remove all sources of ignition.

  • Clean up spills immediately, avoiding contact with skin and eyes.

  • Use dry clean-up procedures and avoid generating dust.

  • Place the spilled material into a suitable, labeled container for waste disposal.

For major spills, you should also alert emergency responders and advise personnel in the area of the hazard.

Q5: What are the appropriate first-aid measures for exposure to this compound?

A5: Immediate first-aid is critical in case of exposure:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Action
Unexpected reaction byproducts or low yield. Contamination of the starting material due to improper storage.Ensure this compound is stored in a tightly sealed container under an inert atmosphere and protected from moisture and light.
Difficulty in dissolving the compound. Use of an inappropriate solvent.This compound is insoluble in water but soluble in various organic solvents. Refer to relevant literature for the appropriate solvent for your specific reaction.
Inconsistent experimental results. Degradation of the compound over time.Always use a fresh batch of this compound or verify the purity of older batches before use.
Visible changes in the appearance of the compound (e.g., discoloration). Exposure to air, light, or moisture.Discard the discolored compound and obtain a fresh supply. Ensure proper storage conditions are maintained.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to Handling D Weigh and transfer This compound carefully to avoid dust generation C->D E Keep container tightly closed when not in use D->E F Clean work area thoroughly E->F Proceed to Cleanup G Dispose of waste in a -labeled hazardous waste container F->G H Remove and properly store/dispose of PPE G->H I Wash hands thoroughly H->I

References

Validation & Comparative

Reactivity Showdown: 1-Bromoadamantane vs. 1-Chloroadamantane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the adamantane (B196018) cage provides a rigid and sterically hindered framework, making its derivatives ideal substrates for studying reaction mechanisms, particularly nucleophilic substitution. Among these, 1-bromoadamantane (B121549) and 1-chloroadamantane (B1585529) are frequently employed to investigate the factors influencing reactivity. This guide offers an objective comparison of their performance in S_N_1 solvolysis reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate substrate for their applications.

Executive Summary

This compound consistently demonstrates higher reactivity in S_N_1 solvolysis reactions compared to 1-chloroadamantane. This is primarily attributed to the superior leaving group ability of the bromide ion over the chloride ion. The larger atomic radius and greater polarizability of bromine allow for a more stable anionic leaving group, thus lowering the activation energy of the rate-determining step in the S_N_1 mechanism.

Quantitative Reactivity Comparison

The following table summarizes the solvolysis rate constants for this compound and 1-chloroadamantane in 80% aqueous ethanol (B145695) at 25°C.

CompoundLeaving GroupRate Constant (k) at 25°C (s⁻¹)Relative Rate
This compound Br⁻1.2 x 10⁻²40
1-Chloroadamantane Cl⁻3.0 x 10⁻⁴1

Data compiled from multiple sources for solvolysis in 80% ethanol.

Reaction Mechanism and Experimental Workflow

The solvolysis of 1-haloadamantanes proceeds through a unimolecular nucleophilic substitution (S_N_1) mechanism. The rigidity of the adamantyl cage prevents backside attack, which is necessary for an S_N_2 reaction. The rate-determining step is the formation of a stable tertiary carbocation at the bridgehead position.

SN1_Mechanism sub 1-Haloadamantane (R-X) carbocation Adamantyl Carbocation (R⁺) + Halide Ion (X⁻) sub->carbocation Slow, Rate-Determining Step (Ionization) product Solvolysis Product (R-Solv) + H⁺ carbocation->product Fast (Nucleophilic Attack by Solvent) Solvolysis_Workflow prep Substrate Preparation Dissolve 1-haloadamantane in a small amount of acetone. reaction Reaction Initiation Inject the substrate solution into pre-heated 80% aqueous ethanol. Start timer. prep->reaction sampling Aliquot Sampling Withdraw aliquots of the reaction mixture at regular time intervals. reaction->sampling quenching Reaction Quenching Immediately add the aliquot to a cold solvent (e.g., acetone). sampling->quenching titration Titration Titrate the generated hydrohalic acid (HX) with a standardized NaOH solution using an indicator. quenching->titration analysis Data Analysis Calculate the rate constant (k) from the titration data. titration->analysis

A Comparative Guide to the Quantification of 1-Bromoadamantane: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 1-Bromoadamantane. While specific validated methods for the quantification of this compound are not extensively documented in publicly available literature, this document outlines proposed methodologies and validation parameters based on the physicochemical properties of the compound and general principles of analytical chemistry. The information herein is intended to serve as a practical resource for method development and validation.

Physicochemical Properties of this compound

This compound is a solid, colorless compound with a melting point of approximately 117-119 °C.[1][2][3] It is insoluble in water but soluble in various organic solvents, including chloroform, ethyl acetate, methanol, diethyl ether, and benzene.[2][4] Its volatility allows for analysis by gas chromatography. While it does not possess a strong chromophore, it exhibits UV absorbance at lower wavelengths, which can be influenced by the solvent.

Proposed Analytical Methods and Validation

Below are proposed experimental protocols for the quantification of this compound using GC-MS and HPLC-UV. The subsequent table summarizes the anticipated validation parameters for these methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Given this compound's volatility, GC-MS is a highly suitable analytical approach.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Based on the NIST mass spectrum of this compound, characteristic ions would be monitored (e.g., m/z 135 as the base peak and m/z 214/216 for the molecular ion).

  • Sample Preparation: Samples and standards are prepared in a suitable organic solvent, such as ethyl acetate. An internal standard (e.g., 1-chloroadamantane) should be used to improve accuracy and precision.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile technique for the separation and quantification of a wide range of compounds. For non-volatile or thermally labile compounds, it is often the method of choice. While this compound is volatile, HPLC can still be a viable option.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength, such as 210 nm, due to the lack of a significant chromophore.

  • Sample Preparation: Samples and standards are dissolved in the mobile phase. An internal standard with similar chromatographic behavior and UV absorbance (if possible) should be used.

Comparison of Analytical Method Validation Parameters

The following table presents a hypothetical comparison of the validation parameters for the proposed GC-MS and HPLC-UV methods for this compound quantification. These values are illustrative and would need to be confirmed through experimental validation.

Validation ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.99
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mL
Specificity High (mass spectral data)Moderate (retention time)

Visualizing the Workflow and Method Selection

To aid in understanding the process of analytical method validation and the decision-making involved in selecting an appropriate method, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Specificity Specificity Optimize Method Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

General Workflow of Analytical Method Validation

G Analyte Properties Analyte Properties Select GC-MS Select GC-MS Analyte Properties->Select GC-MS Volatile Select HPLC-UV Select HPLC-UV Analyte Properties->Select HPLC-UV Non-Volatile Required Sensitivity Required Sensitivity Required Sensitivity->Select GC-MS High Required Sensitivity->Select HPLC-UV Moderate Matrix Complexity Matrix Complexity Matrix Complexity->Select GC-MS High (Specificity) Matrix Complexity->Select HPLC-UV Low to Moderate Throughput Needs Throughput Needs Throughput Needs->Select GC-MS Moderate Throughput Needs->Select HPLC-UV High

Logical Flow for Analytical Method Selection

Conclusion

Both GC-MS and HPLC-UV can be developed and validated for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.

  • GC-MS is likely to offer higher sensitivity and specificity, making it the preferred method for trace-level quantification and analysis in complex matrices. The mass spectral data provides a higher degree of confidence in the identification of the analyte.

  • HPLC-UV may be a simpler and faster technique, suitable for routine analysis where high sensitivity is not a critical requirement. However, the lack of a strong chromophore for this compound presents a challenge for achieving low detection limits.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix. The proposed methods and validation parameters in this guide provide a starting point for the development of a robust and reliable quantitative method for this compound.

References

1-Bromoadamantane as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the selection of an appropriate reference standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of 1-bromoadamantane (B121549) as a reference standard in chromatography, evaluating its performance against other common alternatives. While direct comparative studies are limited, this guide synthesizes available data and chromatographic principles to offer a thorough evaluation.

Properties of this compound

This compound is a solid, cage-like hydrocarbon derivative with a bromine atom at a bridgehead position. Its rigid structure and high chemical and thermal stability make it a suitable candidate for a reference standard in gas chromatography (GC).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅Br[1]
Molecular Weight 215.13 g/mol [1]
Melting Point 117-119 °C[2]
Boiling Point 226 °C[1]
Solubility Insoluble in water; soluble in organic solvents.[2]
Chemical Stability Stable under normal conditions.

Performance as a Reference Standard

An ideal internal standard in chromatography should be chemically similar to the analyte, stable, and well-resolved from other components in the sample matrix. This compound's nonpolar, rigid structure makes it a suitable internal standard for the analysis of other nonpolar, hydrophobic compounds.

Comparison with Alternative Reference Standards

The choice of a reference standard is highly dependent on the specific application, including the analyte of interest and the chromatographic conditions. Common alternatives to this compound include other halogenated hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and deuterated analogs of the analyte.

Table 2: Hypothetical Performance Comparison of Internal Standards in GC-MS Analysis

ParameterThis compoundn-Alkanes (e.g., C16-C20)Deuterated Analyte Analog
Elution Behavior Elutes in the mid-to-late region for many nonpolar analytes.Elution time is predictable and increases with carbon number.Co-elutes with the analyte.
Detector Response (MS) Characteristic isotopic pattern for bromine aids in identification.Fragmentation pattern is simple and well-defined.Mass shift allows for clear differentiation from the analyte.
Chemical Inertness Generally inert under typical GC conditions.Highly inert.Chemically identical to the analyte.
Cost & Availability Readily available and moderately priced.Readily available and inexpensive.Can be expensive and availability may be limited.
Matrix Effect Compensation Good for nonpolar analytes.Good for hydrocarbon analysis.Excellent, as it experiences the same matrix effects as the analyte.

Experimental Protocols

Below is a detailed methodology for a hypothetical gas chromatography-mass spectrometry (GC-MS) analysis using this compound as an internal standard for the quantification of a nonpolar analyte.

Objective: To quantify the concentration of a target nonpolar analyte in a sample matrix using this compound as an internal standard.
Materials:
  • Target analyte standard

  • This compound (internal standard)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Sample matrix

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., nonpolar, such as a 5% phenyl-methylpolysiloxane)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a constant amount of the this compound internal standard stock solution into varying concentrations of the target analyte stock solution.

    • The final concentration of the internal standard should be the same in all calibration standards and samples.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

    • Perform any necessary extraction or clean-up procedures.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the this compound internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the target analyte.

    • For the samples, calculate the peak area ratio and determine the concentration of the target analyte using the calibration curve.

Visualizations

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Analysis Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Varying Analyte Conc., Constant IS Conc.) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample (Constant IS Conc.) IS_Stock->Spiked_Sample GC_MS GC-MS Analysis Calibration_Standards->GC_MS Sample Sample Sample->Spiked_Sample Spiked_Sample->GC_MS Data_Processing Data Processing (Peak Area Ratio) GC_MS->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Quantification Quantification of Analyte in Sample Data_Processing->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Reference_Standard_Comparison cluster_ideal Ideal Internal Standard Properties cluster_standards Reference Standard Options P1 Chemically Similar to Analyte P2 Stable P3 Well-Resolved P4 Not in Sample P5 Good Detector Response S1 This compound S1->P1 for nonpolar analytes S1->P2 S1->P3 S1->P4 S1->P5 (Br isotope) S2 n-Alkanes S2->P1 for hydrocarbons S2->P2 S2->P3 S2->P4 S2->P5 S3 Deuterated Analog S3->P1 Identical S3->P2 S3->P3 Co-elutes S3->P4 S3->P5 Mass Shift

Caption: Comparison of reference standards based on ideal properties.

References

Unveiling 1-Bromoadamantane: A Comparative Analysis of Experimental and Theoretical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key organic molecules is paramount. This guide provides a detailed comparison of the experimental and theoretical properties of 1-Bromoadamantane, a rigid and versatile building block in medicinal chemistry and materials science. The data presented herein is supported by established experimental protocols and computational methods.

I. Comparative Analysis of Physicochemical Properties

A comprehensive summary of the experimentally determined and theoretically calculated properties of this compound is presented in the table below. This allows for a direct comparison and highlights the degree of correlation between experimental observations and computational predictions.

PropertyExperimental ValueTheoretical/Calculated Value
Physical Properties
Melting Point116-121 °C[1][2][3][4]Not applicable
Boiling Point226 °C[5]248.79 °C (rough estimate)
Density1.2686 - 1.373 g/cm³Not available
SolubilityInsoluble in water; Soluble in organic solvents (chloroform, ethyl acetate, methanol, diethyl ether, benzene, ethanol, acetone).Not available
Structural Parameters
C-Br Bond LengthNot explicitly found in search resultsNot explicitly found in search results
C-C Bond LengthsRanges from 1.528 Å to 1.541 ÅNot explicitly found in search results
C-C-C Bond AnglesRanges from 108.2° to 110.8°Not explicitly found in search results
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 2.37, 2.10, 1.73Not applicable
¹³C NMRData availableNot applicable
Infrared (IR) SpectrumConforms to structureNot applicable
Mass Spectrum (m/z)Molecular Ion [M]⁺ at 214/216 (due to Br isotopes)Not applicable
Thermodynamic Properties
Standard Gibbs Free Energy of Formation (ΔfG°)Not available204.59 kJ/mol (Joback Method)
Standard Enthalpy of Formation (gas, ΔfH°gas)Not available-16.26 kJ/mol (Joback Method)
Electronic Properties
Dipole MomentNot availableNot explicitly found in search results

II. Methodologies and Protocols

The determination of the experimental and theoretical properties of this compound involves a range of established scientific techniques. Below are detailed protocols for the key experiments and computational methods cited in this guide.

A. Experimental Protocols

1. Melting Point Determination (Capillary Method)

The melting point of this compound is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

2. Boiling Point Determination (Thiele Tube Method)

The boiling point is determined using a Thiele tube to ensure uniform heating.

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Measurement: The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

3. Solubility Assessment

The solubility of this compound is determined by observing its dissolution in various solvents.

  • Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a specific volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform).

  • Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature. The compound is classified as soluble, sparingly soluble, or insoluble based on visual inspection.

4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) is often added for chemical shift referencing. The solution should be free of particulate matter.

    • Data Acquisition: The NMR spectrum is recorded on a spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation (Solid Film): A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

    • Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

  • Mass Spectrometry (MS):

    • Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI). This process forms a molecular ion and various fragment ions.

    • Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

B. Theoretical Protocols

1. Computational Chemistry (Density Functional Theory - DFT)

Theoretical properties such as optimized geometry (bond lengths and angles), dipole moment, and thermodynamic parameters are often calculated using computational chemistry methods like Density Functional Theory (DFT).

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Calculation Setup: A level of theory and basis set (e.g., B3LYP/6-31G*) are chosen. These define the mathematical approximations used to solve the Schrödinger equation for the molecule.

  • Geometry Optimization: The energy of the molecular structure is minimized to find the most stable three-dimensional arrangement of atoms. This optimized geometry provides theoretical bond lengths and angles.

  • Property Calculation: Once the geometry is optimized, various properties like dipole moment and vibrational frequencies (for IR spectra prediction) can be calculated.

III. Visualization of Methodological Workflow

The following diagram illustrates the logical flow for comparing the experimental and theoretical properties of this compound.

G Workflow for Comparing Experimental and Theoretical Properties of this compound cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation compound This compound Sample exp_methods Physical & Spectroscopic Measurements (Melting Point, Boiling Point, NMR, IR, MS, X-ray) compound->exp_methods exp_data Experimental Data exp_methods->exp_data comparison Comparative Analysis exp_data->comparison comp_model Molecular Model of This compound comp_methods Computational Chemistry (e.g., DFT Calculations) comp_model->comp_methods theo_data Theoretical Data comp_methods->theo_data theo_data->comparison guide Publish Comparison Guide comparison->guide

References

Comparative Analysis of Aminoadamantane Derivatives as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of various aminoadamantane derivatives, which are primarily synthesized from 1-bromoadamantane. The data presented herein focuses on their cross-reactivity and potency against Influenza A virus, a key target for this class of compounds. The information is intended to aid researchers in understanding the structure-activity relationships of these derivatives and to provide detailed experimental protocols for their evaluation.

Data Presentation: Antiviral Activity of Aminoadamantane Derivatives

The following table summarizes the in vitro antiviral activity of a selection of aminoadamantane derivatives against different strains of Influenza A virus. The data is primarily derived from cytopathic effect (CPE) reduction assays.

CompoundDerivative ClassInfluenza A StrainEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/EC50)Reference
Amantadine (B194251)1-AminoadamantaneH1N1>50>100-[1]
Amantadine1-AminoadamantaneH2N20.8>100>125[2]
Amantadine1-AminoadamantaneH3N20.6>100>167[2]
Rimantadineα-Methyl-1-adamantanemethylamineH1N10.16>100>625[1]
Rimantadineα-Methyl-1-adamantanemethylamineH2N20.2>100>500[2]
Rimantadineα-Methyl-1-adamantanemethylamineH3N20.3>100>333
Compound 4b N-(1-Adamantyl)-2-aminoacetamideH1N11.4>100>71
Compound 4c N-(1-Adamantyl)-2-(methylamino)acetamideH1N11.6>100>62.5
Compound 5a N-[2-(1-Adamantyl)ethyl]amineH2N2, H3N20.2, 0.3>100>500, >333
Compound 6a N-[2-(1-Adamantyl)ethyl]methylamineH2N2, H3N20.2, 0.3>100>500, >333
Compound 6b Spiro[cyclopropane-1,2'-adamantan]-2-amineInfluenza A<0.0412>300
Compound 6c Spiro[cyclopropane-1,2'-adamantan]-2-methanamineInfluenza A<0.0414>350
Compound 9a Spiro[pyrrolidine-2,2'-adamantane]Influenza A0.0522440
Compound 16a 1'-(Methyl)spiro[pyrrolidine-2,2'-adamantane]Influenza A0.0924267
Compound 16b 1'-(Ethyl)spiro[pyrrolidine-2,2'-adamantane]Influenza A0.0942467
Compound 17 1'-(Propyl)spiro[pyrrolidine-2,2'-adamantane]Influenza A0.280400

Experimental Protocols

Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay

This protocol is a generalized procedure for determining the antiviral efficacy of adamantane (B196018) derivatives against Influenza A virus in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Influenza A virus stock (e.g., H1N1, H3N2)

  • Test compounds (aminoadamantane derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest MDCK cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).

  • Compound Dilution: Prepare serial dilutions of the test compounds in infection medium (DMEM with 2 µg/mL TPCK-trypsin and without FBS).

  • Infection and Treatment: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Add 100 µL of the appropriate virus dilution (previously determined to cause 100% CPE in 48-72 hours) to all wells except for the cell control wells. To the virus-infected wells, add 100 µL of the serially diluted test compounds. For virus control wells, add 100 µL of infection medium without any compound. For cell control wells, add 200 µL of infection medium only.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 100% CPE is observed in the virus control wells.

  • Staining: Discard the supernatant and fix the cells with 10% formalin for 30 minutes. After fixation, wash the plates with water and stain with 0.5% crystal violet solution for 15-30 minutes.

  • Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. The amount of retained stain is proportional to the number of viable cells. The stain can be solubilized with methanol, and the optical density can be read at 570 nm using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

Radioligand Binding Assay for Sigma-2 Receptor Cross-Reactivity

This protocol describes a competitive binding assay to determine the affinity of adamantane derivatives for the sigma-2 (σ2) receptor, a potential off-target.

Materials:

  • Rat liver membrane preparation (as a source of σ2 receptors)

  • [³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compounds (aminoadamantane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the unlabeled test compound.

    • 50 µL of assay buffer for total binding or a high concentration of a known σ2 ligand (e.g., haloperidol) for non-specific binding.

    • 50 µL of (+)-pentazocine to a final concentration of 200 nM to saturate σ1 receptors.

    • 50 µL of [³H]DTG to a final concentration near its Kd for the σ2 receptor (e.g., 5 nM).

    • 100 µL of the membrane preparation (50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is determined from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

Mechanism of Influenza A M2 Proton Channel Inhibition

The primary antiviral mechanism of amantadine and its derivatives against Influenza A is the blockade of the M2 proton channel, a tetrameric protein embedded in the viral envelope. This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is prevented, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a necessary step for the release of the viral genome into the cytoplasm and subsequent replication.

M2_Inhibition_Pathway cluster_endosome Host Cell Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virion M2_channel M2 Proton Channel (Open at low pH) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification Protons_in H+ vRNP_free Free vRNP vRNP_M1->vRNP_free Dissociation Replication Viral Replication vRNP_free->Replication Initiates Adamantane Aminoadamantane Derivative Adamantane->M2_channel Blocks Channel Protons_out H+ Protons_out->M2_channel Enter Virion

Caption: Inhibition of the Influenza A M2 proton channel by aminoadamantane derivatives.

Experimental Workflow: CPE Inhibition Assay

The following diagram illustrates the key steps in the Cytopathic Effect (CPE) Inhibition Assay used to determine the antiviral activity of the test compounds.

CPE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed MDCK cells in 96-well plate C Infect cells with Influenza A virus A->C B Prepare serial dilutions of test compounds D Add compound dilutions to infected cells B->D C->D E Incubate for 48-72 hours D->E F Fix and stain cells with Crystal Violet E->F G Measure optical density F->G H Calculate EC50 and CC50 G->H End End H->End Start Start Start->A

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

References

A Comparative Guide to the Synthesis of 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates like 1-bromoadamantane (B121549) is of paramount importance.[1] This guide provides a comparative analysis of common synthesis protocols for this compound, offering a side-by-side look at their performance based on experimental data. The methodologies discussed include classical direct bromination, the use of a safer brominating agent, and a modern catalytic approach.

Performance Benchmarking

The selection of a synthesis protocol often involves a trade-off between yield, reaction conditions, safety, and cost. The following table summarizes the key quantitative data for three prominent methods for the synthesis of this compound.

ParameterDirect Bromination with Br₂Bromination with DBDMHCatalytic Bromination with BrCCl₃
Yield ~93%[2]Up to 91%[3]Up to 99%[4]
Reaction Time 9 hours[2]24 - 36 hours5 - 10 hours
Reaction Temperature 85 - 110 °C65 - 70 °C140 - 160 °C
Primary Reagents Adamantane (B196018), Liquid BromineAdamantane, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)Adamantane, Bromotrichloromethane (B165885) (BrCCl₃)
Catalyst None typically required, but AlBr₃ can be usedNoneMolybdenum Hexacarbonyl (Mo(CO)₆)
Solvent Excess Bromine (acts as solvent)TrichloromethaneNone (excess BrCCl₃ can act as solvent)
Key Safety Concern Use of highly corrosive and toxic liquid bromineUse of chlorinated solventHigh reaction temperatures and pressures (autoclave)

Experimental Protocols

Detailed methodologies for the compared synthesis routes are provided below. These protocols are based on published experimental procedures.

Protocol 1: Direct Bromination with Liquid Bromine

This method relies on the direct reaction of adamantane with an excess of liquid bromine.

Procedure:

  • In a suitable reaction vessel, add 30g of adamantane.

  • Carefully add 24 mL of liquid bromine in excess.

  • Heat the reaction mixture to 85 °C and maintain for 6 hours.

  • Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.

  • Allow the mixture to stand overnight.

  • Recover the excess bromine via distillation.

  • The remaining bromine is neutralized by adding a saturated sodium hydrogen sulfite (B76179) solution.

  • The solid product is collected by filtration, washed until neutral, and dried.

  • Recrystallization from methanol (B129727) yields the final product.

Protocol 2: Bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol offers a safer alternative by avoiding the use of liquid bromine.

Procedure:

  • To a three-necked flask, add 1.36g of adamantane (0.01 mol) and 25 mL of trichloromethane.

  • Add 1.43g of 1,3-dibromo-5,5-dimethylhydantoin (0.005 mol) in three portions.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (65-70 °C) and maintain for 24-36 hours.

  • After cooling to room temperature, add a saturated sodium bisulfite solution in an ice bath until the yellow color of bromine disappears.

  • Stir for an additional 15 minutes and then filter to remove any precipitated solid.

  • Separate the organic phase from the filtrate, wash it three times with 100 mL of water, dry, and concentrate to obtain the crude product.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 3: Catalytic Bromination with Bromotrichloromethane (BrCCl₃)

This method employs a catalyst to achieve high yield and selectivity.

Procedure:

  • In a microautoclave or a sealed ampule, place 10 mmol of adamantane, 25 mmol of bromotrichloromethane (BrCCl₃), and 0.3 mmol of molybdenum hexacarbonyl (Mo(CO)₆).

  • Seal the vessel and heat it to 140 °C for 8 hours.

  • After the reaction, cool the vessel to room temperature and open it.

  • Distill off the excess BrCCl₃.

  • The resulting residue is recrystallized from methanol to yield this compound.

Synthesis Workflow Comparison

The following diagram illustrates the general workflow and key decision points when choosing a synthesis protocol for this compound.

G cluster_start Starting Material cluster_protocols Synthesis Protocols cluster_params Key Parameters cluster_product Final Product Adamantane Adamantane Direct_Bromination Direct Bromination (Br₂) Adamantane->Direct_Bromination DBDMH_Bromination DBDMH Bromination Adamantane->DBDMH_Bromination Catalytic_Bromination Catalytic Bromination (BrCCl₃ + Mo(CO)₆) Adamantane->Catalytic_Bromination Yield Yield Direct_Bromination->Yield Safety Safety Direct_Bromination->Safety Conditions Reaction Conditions Direct_Bromination->Conditions DBDMH_Bromination->Yield DBDMH_Bromination->Safety DBDMH_Bromination->Conditions Catalytic_Bromination->Yield Catalytic_Bromination->Safety Catalytic_Bromination->Conditions Bromoadamantane This compound Yield->Bromoadamantane Safety->Bromoadamantane Conditions->Bromoadamantane

Caption: Comparative workflow of this compound synthesis protocols.

References

Kinetic Analysis of 1-Bromoadamantane Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of 1-bromoadamantane (B121549) substitution reactions, focusing on solvolysis as a representative example of its SN1 reactivity. Due to its rigid, cage-like structure, this compound is an exemplary substrate for studying unimolecular substitution reactions, as backside attack required for an SN2 mechanism is sterically impossible. This document presents quantitative kinetic data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the factors governing the reactivity of this unique tertiary alkyl halide.

Experimental Protocols

The kinetic analysis of this compound substitution reactions, particularly solvolysis, is typically conducted by monitoring the rate of formation of the hydrobromic acid (HBr) byproduct. Two common and effective methods for this are titration and conductometry.

Titrimetric Method

This method involves quenching the reaction at specific time intervals and titrating the generated HBr with a standardized base.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, acetone, water, or mixtures)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Acetone (for quenching)

  • Thermostated water bath

  • Pipettes, burettes, and conical flasks

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a series of conical flasks, each containing a specific volume of the reaction mixture, in a thermostated water bath to maintain a constant temperature.

  • At regular time intervals, remove a flask from the bath and quench the reaction by adding a large volume of cold acetone. This slows the reaction to a negligible rate.

  • Immediately titrate the quenched solution with the standardized NaOH solution using a suitable indicator. The endpoint indicates the amount of HBr produced.

  • The concentration of reacted this compound at each time point is equal to the concentration of HBr determined by titration.

  • The first-order rate constant (k) can be determined by plotting ln([RBr]t/[RBr]0) versus time, where [RBr]0 is the initial concentration of this compound and [RBr]t is the concentration at time t. The slope of this line will be -k.

Conductometric Method

This method relies on the change in the electrical conductivity of the solution as the non-ionic this compound is converted into ionic products (H+ and Br-).

Materials:

  • This compound

  • Solvent of choice

  • Conductivity meter and probe

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in a thermostated reaction vessel equipped with a magnetic stirrer and a conductivity probe.

  • Record the conductivity of the solution over time. The initial conductivity will be low, and it will increase as the reaction proceeds and ions are formed.

  • The rate of reaction can be related to the change in conductivity. The first-order rate constant can be calculated from the conductivity data, as the rate of change of conductivity is proportional to the rate of ion formation.

Data Presentation

The following tables summarize the quantitative data for the solvolysis of 1-adamantyl derivatives in various solvents. While the leaving group is not always bromide, the data for other 1-adamantyl halides and derivatives provide a strong comparative basis for understanding the factors influencing the SN1 reactivity of this compound.

Table 1: Rate Constants for the Solvolysis of 1-Adamantyl Derivatives in Various Solvents

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)
1-Adamantyl Chloride50% (v/v) Sulfolane-H₂O601.07 x 10⁻⁴
1-Adamantyl Chloride50% (v/v) Acetone-H₂O50Varies with salt concentration
1-Adamantyl ChlorothioformateMethanol256.54 x 10⁻⁵
1-Adamantyl ChlorothioformateEthanol257.67 x 10⁻⁶
1-Adamantyl Chlorothioformate80% Ethanol252.11 x 10⁻⁵
1-Adamantyl Chlorothioformate97% TFE255.40 x 10⁻⁷
1-Adamantylmethyl Chloroformate100% Ethanol407.67 x 10⁻⁶
1-Adamantylmethyl Chloroformate80% Ethanol402.11 x 10⁻⁵
1-Adamantylmethyl Chloroformate100% Methanol403.25 x 10⁻⁵
1-Adamantylmethyl Chloroformate80% Methanol406.54 x 10⁻⁵

Note: TFE = 2,2,2-Trifluoroethanol. Data is compiled from various sources and is intended for comparative purposes.

Table 2: Activation Parameters for the Solvolysis of 1-Adamantyl Chlorothioformate

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Methanol22.5-8.4
Ethanol23.9-7.5
80% Ethanol22.1-10.9
97% TFE26.5-4.5
2-Propanol24.5-8.7

Mandatory Visualization

The following diagrams illustrate the key aspects of the kinetic analysis of this compound substitution reactions.

SN1_Mechanism sub This compound int 1-Adamantyl Cation + Br⁻ sub->int Slow, Rate-Determining Step ts1 Transition State 1 (Carbocation Formation) prod Substitution Product int->prod Fast + Nucleophile (Nu⁻) ts2 Transition State 2 (Nucleophilic Attack)

Caption: SN1 reaction mechanism for this compound.

Experimental_Workflow A Prepare this compound Solution in Chosen Solvent B Equilibrate at Constant Temperature A->B C Initiate Reaction B->C D Monitor Reaction Progress (Titration or Conductometry) C->D E Collect Data at Time Intervals D->E F Plot Data to Determine First-Order Rate Constant E->F

Caption: Experimental workflow for kinetic analysis.

Safety Operating Guide

Proper Disposal of 1-Bromoadamantane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Bromoadamantane is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is a white to off-white crystalline powder that is moisture-sensitive.[1] Key safety measures include:

  • Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used to avoid inhalation.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water for at least 15 minutes.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, moisture, and excess heat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point116-120 °C
Molecular Weight215.13 g/mol
pHNo information available
Flash PointNot applicable
Autoignition TemperatureNot applicable

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in strict accordance with local, state, and federal regulations. As a brominated organic compound, it falls under the category of halogenated organic waste.

Experimental Protocol: Segregation and Containerization
  • Waste Identification: Clearly identify the waste as "Hazardous Waste - Halogenated Organic Solid" and "this compound."

  • Container Selection: Choose a designated, properly labeled, and sealable waste container compatible with halogenated organic solids. The container should be kept closed when not in use.

  • Segregation: Do not mix this compound with non-halogenated organic wastes, aqueous wastes, or other incompatible materials such as strong acids or bases. Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid generating dust.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first portion of waste is added. The label must include the chemical name, quantity, and associated hazards (e.g., Toxic).

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location away from heat and direct sunlight. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the container is full, or if waste has been accumulated for an extended period, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup requests.

Accidental Spill Cleanup Protocol

In the event of a small spill of this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Personal Protection: Don appropriate PPE, including a respirator if necessary.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste following the protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Identify Waste (this compound) B Step 2: Select & Label Waste Container A->B C Step 3: Segregate from Incompatible Wastes B->C D Step 4: Transfer Waste (Avoid Dust) C->D E Step 5: Affix Hazardous Waste Tag D->E F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Arrange for Licensed Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the proper handling and disposal of 1-Bromoadamantane.

Chemical and Physical Properties:

PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Weight 215.14 g/mol [1]
Melting Point 117-120 °C[2][3]
Solubility Insoluble in water[1]
Stability Stable under normal temperatures and pressures, but is moisture sensitive

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance. It may cause eye, skin, and respiratory tract irritation. The toxicological properties of this substance have not been fully investigated. Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or chemical safety gogglesOSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant glovesSuitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc
Body Protection Lab coat or overalls, and a P.V.C. apron when handling larger quantitiesFlame-resistant lab coats (NFPA 2112 compliant) should be worn if there is a risk of fire
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.

Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.

2. Personal Protective Equipment (PPE) and Personal Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Remove contaminated clothing and wash it before reuse.

3. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Keep the container tightly closed when not in use.

  • Avoid ingestion and inhalation.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible substances such as oxidizing agents.

  • The product is moisture-sensitive and should be stored accordingly.

Spill and Emergency Procedures

Spills:

  • For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal.

  • For major spills, advise personnel in the area and alert emergency responders.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention immediately.

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Labeling:

  • Collect waste in a suitable, clearly labeled, and closed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Method:

  • Consult with your institution's EHS office or a licensed professional waste disposal service for proper disposal procedures.

  • Do not dispose of down the drain or in regular trash. This material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

  • Containers should be punctured to prevent re-use and disposed of at an authorized landfill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromoadamantane
Reactant of Route 2
1-Bromoadamantane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.